Deacetylsalannin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-56-1 | |
| Record name | Deacetylsalannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Deacetylsalannin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin, a naturally occurring C-seco limonoid, has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from the neem tree (Azadirachta indica), this complex triterpenoid shares a structural lineage with other prominent neem compounds like salannin and nimbin.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifeedant and anti-inflammatory potential. Detailed experimental protocols and an exploration of its putative signaling pathway interactions are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized as a tetranortriterpenoid with the molecular formula C32H42O8.[1] Its IUPAC name is [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate.[1] The structure features a modified triterpene skeleton, characterized by the loss of four carbon atoms and the presence of a furan ring, which is typical for limonoids.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H42O8 | [1] |
| Molecular Weight | 554.68 g/mol | |
| Melting Point | 213-216 °C | |
| Appearance | Powder | |
| Solubility | Slightly soluble in chloroform. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Stability | Hygroscopic | |
| Storage | -20°C Freezer, under inert atmosphere |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound would reveal a complex pattern of signals characteristic of its intricate polycyclic structure.
-
1H NMR: Key signals would include those corresponding to the furan ring protons, olefinic protons, protons of the tigloyl group, methoxy group protons, and numerous overlapping signals from the steroidal backbone's methine and methylene groups.
-
13C NMR: The spectrum would show signals for all 32 carbon atoms, including those of the ester carbonyls, olefinic carbons, carbons of the furan ring, the methoxy carbon, and the aliphatic carbons of the core structure.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in MS/MS experiments would yield valuable structural information, with characteristic losses of the tigloyl group, methoxycarbonylmethyl group, and fragments arising from the cleavage of the polycyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include:
-
O-H stretching: A broad band in the region of 3500-3200 cm-1 due to the hydroxyl group.
-
C-H stretching: Bands in the 3000-2850 cm-1 region for aliphatic and olefinic C-H bonds.
-
C=O stretching: Strong absorptions around 1740-1700 cm-1 corresponding to the ester carbonyl groups.
-
C=C stretching: Bands in the 1650-1600 cm-1 region for the carbon-carbon double bonds.
-
C-O stretching: Absorptions in the 1250-1000 cm-1 range for the ester and ether linkages.
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activities, primarily as an insect antifeedant and an anti-inflammatory agent.
Antifeedant Activity
Limonoids from the neem tree are well-known for their insect antifeedant properties, and this compound is no exception. While specific quantitative data for this compound is limited in the readily available literature, studies on related compounds provide insights into its potential efficacy. For instance, the related compound 3-O-acetyl salannol has shown a feeding inhibition of 50% (FI50) at a concentration of 2.0 µg/cm2 against the fourth-instar larvae of Spodoptera litura. It is plausible that this compound exhibits comparable or even more potent antifeedant effects. The proposed mechanism of action for the antifeedant activity of limonoids involves the interaction with chemoreceptors in insects, leading to feeding deterrence.
Anti-inflammatory Activity
This compound is also recognized for its anti-inflammatory properties.[1] Although specific IC50 values for this compound in various inflammatory assays are not widely reported, the general anti-inflammatory effects of neem limonoids are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Putative Signaling Pathway Modulation:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways that regulate a wide range of cellular processes, including inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases through a phosphorylation cascade leads to the activation of transcription factors that control the expression of inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascades.
Caption: Putative modulation of the MAPK signaling cascade by this compound.
Experimental Protocols
Isolation and Purification of this compound from Azadirachta indica
The following protocol is a generalized procedure for the isolation and purification of this compound from neem seeds. Optimization may be required based on the specific plant material and available equipment.
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Preparation of Plant Material: Dried neem seeds are ground into a fine powder.
-
Defatting: The powdered seeds are subjected to Soxhlet extraction with n-hexane for 6-8 hours to remove fatty oils. The defatted material is then air-dried.
-
Extraction: The defatted powder is extracted with methanol at room temperature for 24-48 hours with occasional shaking. The extraction process is repeated three times.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or by staining with an appropriate reagent. Fractions containing this compound are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase. The elution is monitored by a UV detector at a suitable wavelength (e.g., 215 nm).
-
Isolation of Pure Compound: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and spectroscopic methods.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol describes a standard method to quantify the antifeedant activity of this compound against a target insect pest.
Methodology:
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are made to obtain the desired test concentrations.
-
Preparation of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves.
-
Treatment of Leaf Discs: The leaf discs are individually dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.
-
Bioassay Setup: One treated leaf disc is placed in a Petri dish lined with moist filter paper. A single, pre-starved insect larva (e.g., third or fourth instar) is introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod for a specific duration (e.g., 24 hours).
-
Data Collection: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using a leaf area meter or by digital image analysis.
-
Calculation of Feeding Inhibition: The percentage of feeding inhibition (FI) is calculated using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treatment group.
-
Determination of EC50: The effective concentration required to cause 50% feeding inhibition (EC50) is determined by probit analysis of the concentration-response data.
Conclusion
This compound stands out as a promising natural product with significant potential for development as a biopesticide and a therapeutic agent. Its complex chemical structure provides a unique scaffold for further chemical modifications to enhance its biological activities. This technical guide has summarized the current knowledge on the chemical and physical properties of this compound, its known biological effects, and the putative signaling pathways it may modulate. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working on the isolation, characterization, and evaluation of this intriguing limonoid. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and agricultural potential.
References
3-Deacetylsalannin: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deacetylsalannin is a naturally occurring tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. As a member of the limonoid group, it shares structural similarities with other well-known bioactive compounds such as azadirachtin and salannin. This technical guide provides an in-depth overview of the natural occurrence and primary sources of 3-deacetylsalannin, presenting quantitative data, detailed experimental protocols for its extraction and isolation, and a visual representation of a generalized experimental workflow. This information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this compound.
Natural Occurrence
3-Deacetylsalannin has been identified in several plant species, primarily within the Meliaceae family. The most significant and well-documented sources are:
-
Azadirachta indica (Neem Tree): The neem tree is a principal source of a diverse array of limonoids, including 3-deacetylsalannin. It is found in various parts of the tree, co-occurring with other major limonoids like nimbin, salannin, and azadirachtin. The presence of 3-deacetylsalannin in commercial neem-based biopesticides underscores its significant concentration in neem extracts.[1]
-
Melia azedarach (Chinaberry Tree): This species is another notable source of 3-deacetylsalannin. Studies have confirmed its presence in the leaves and fruits of the Chinaberry tree, often alongside other structurally related limonoids.[2]
Quantitative Data on 3-Deacetylsalannin Occurrence
The concentration of 3-deacetylsalannin can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes available quantitative data.
| Plant Source | Plant Part | Compound Concentration | Reference |
| Azadirachta indica (Neem) derived biopesticides | Commercial Formulations | 14.6 mg/L to 3440 mg/L (in combination with salannin) | [1] |
Note: Quantitative data for 3-deacetylsalannin in raw plant materials of Azadirachta indica and Melia azedarach is not extensively reported in readily available literature. The provided data is from an analysis of commercial products.
Experimental Protocols
The isolation and purification of 3-deacetylsalannin from its natural sources involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported for the separation of limonoids from Azadirachta indica.
Extraction of Crude Limonoid Mixture
-
Materials: Dried and powdered plant material (e.g., neem seeds, leaves), Hexane, Ethanol (95%), Methanol, Dichloromethane, Rotary evaporator, Filtration apparatus.
-
Procedure:
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like hexane to remove oils and lipids. This is typically done using a Soxhlet apparatus or by maceration with stirring, followed by filtration.
-
Limonoid Extraction: The defatted plant material is then extracted with a polar solvent to isolate the limonoids. Common solvents for this step include ethanol, methanol, or a mixture of dichloromethane and methanol.[3][4] The extraction can be performed at room temperature or with gentle heating under reflux.
-
Concentration: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator to yield a crude, concentrated extract rich in limonoids.
-
Chromatographic Separation and Purification
-
Materials: Crude limonoid extract, Silica gel (for column chromatography), a series of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol), Thin Layer Chromatography (TLC) plates, Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18).
-
Procedure:
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel.[5]
-
The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., hexane).
-
The crude extract is loaded onto the column.
-
A gradient elution is performed by gradually increasing the polarity of the mobile phase. This is typically achieved by starting with hexane and progressively increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.[5]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 3-deacetylsalannin.
-
-
Preparative HPLC (Prep-HPLC): Fractions enriched with 3-deacetylsalannin from the column chromatography step can be further purified using preparative HPLC.[6][7][8][9]
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often run in an isocratic or gradient mode.
-
The eluent is monitored with a UV detector, and the peak corresponding to 3-deacetylsalannin is collected.
-
-
Purity Confirmation: The purity of the isolated 3-deacetylsalannin is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and isolation of 3-deacetylsalannin from plant sources.
Caption: Generalized workflow for the extraction and isolation of 3-deacetylsalannin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Isolation of Deacetylsalannin from Azadirachta indica: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of deacetylsalannin, a bioactive limonoid from the seeds of Azadirachta indica (Neem). The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow and potential biological mechanisms of action.
Introduction
Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of biologically active compounds, with limonoids being one of the most prominent classes. Among these, this compound has garnered interest for its potential therapeutic properties, including anti-inflammatory and insecticidal activities[1]. This guide outlines a systematic approach to isolate and purify this compound for further research and development.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction from the plant material followed by chromatographic purification.
Plant Material and Preliminary Processing
Fresh, mature seeds of Azadirachta indica are the preferred source material. The seeds are first depulped and thoroughly washed to remove any remaining fruit flesh. Subsequently, they are shade-dried for 10-15 days to reduce moisture content, which is crucial for efficient extraction and to prevent fungal growth. The dried seeds are then de-shelled to obtain the kernels, which are ground into a coarse powder.
Extraction of Crude Limonoids
A widely used method for extracting limonoids from neem seed kernels is solvent extraction, often facilitated by a Soxhlet apparatus.
Protocol:
-
Defatting: The powdered neem kernels (approximately 500 g) are first defatted by extraction with n-hexane for 6-8 hours in a Soxhlet apparatus. This step removes the majority of the non-polar lipid content, which can interfere with subsequent purification steps.
-
Extraction of Limonoids: The defatted neem kernel powder is then air-dried to remove residual hexane. The dried material is subsequently extracted with methanol or ethanol (95%) for 8-10 hours in a Soxhlet apparatus[2][3].
-
Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield a dark, viscous crude extract rich in limonoids.
Chromatographic Purification
The purification of this compound from the crude extract is achieved through a combination of column chromatography and Thin Layer Chromatography (TLC) for monitoring, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Protocol:
-
Column Packing: A glass column (e.g., 60 cm length, 5 cm diameter) is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to form a free-flowing powder. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate[2][3]. A typical gradient might be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Fractions of a fixed volume (e.g., 25 mL) are collected sequentially.
-
TLC Monitoring: Each fraction is monitored by TLC on silica gel plates using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 6:4 v/v)[2]. The spots are visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating. The Retention Factor (Rf) value is a key parameter for identifying fractions containing the target compound[4][5][6][7]. Fractions with similar TLC profiles are pooled together. This compound is expected to elute in the mid-polarity fractions.
For obtaining high-purity this compound, preparative HPLC is the final purification step[8][9][10].
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient profile needs to be optimized based on the specific column and system.
-
Detection: UV detection at a wavelength of around 215-220 nm is suitable for limonoids.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.
Data Presentation
The following tables summarize the quantitative data associated with the isolation of this compound. Note: The values presented are representative and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Table 1: Extraction Yield from Azadirachta indica Seeds
| Plant Material | Extraction Method | Solvent | Typical Yield of Crude Extract (%) |
| Neem Seed Kernels (500 g) | Soxhlet Extraction | Methanol | 15 - 20 |
Table 2: Chromatographic Purification of this compound
| Purification Step | Stationary Phase | Mobile Phase (Eluent) | Expected Purity of this compound (%) |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate Gradient | 40 - 60 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water Gradient | > 95 |
Table 3: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Key Observational Data (Representative) |
| ¹H NMR (in CDCl₃) | Characteristic signals for furan ring protons, olefinic protons, and methyl groups. |
| ¹³C NMR (in CDCl₃) | Resonances corresponding to carbonyl carbons, olefinic carbons, and carbons of the furan ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₃₂H₄₂O₈, MW: 554.67 g/mol ). |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Postulated Anti-inflammatory Signaling Pathway
This compound is reported to possess anti-inflammatory properties. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the inhibition of key pro-inflammatory signaling cascades such as NF-κB and MAPK, which are common targets for anti-inflammatory compounds[11][12].
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion
This guide provides a foundational framework for the isolation and purification of this compound from Azadirachta indica. The described protocols, combining solvent extraction and multi-step chromatography, offer a reliable pathway to obtain this bioactive limonoid in high purity. The provided visualizations serve to clarify the experimental process and a potential mechanism of its anti-inflammatory action. Further research is warranted to optimize yields and to fully elucidate the specific molecular targets of this compound in inflammatory pathways.
References
- 1. scispace.com [scispace.com]
- 2. saudijournals.com [saudijournals.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Anti-inflammatory properties of histone deacetylase inhibitors: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. agilent.com [agilent.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylsalannin's Mechanism of Action in Insects: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deacetylsalannin, a prominent C-seco limonoid derived from the neem tree (Azadirachta indica), exhibits a potent dual mechanism of action against a broad spectrum of insect pests. Its primary modes of action are potent antifeedant effects and significant disruption of insect growth and development. This technical guide provides a comprehensive overview of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary molecular target identified for its growth-regulatory activity is the enzyme ecdysone 20-monooxygenase, a critical component in the hormonal cascade that governs molting. While direct quantitative data for this compound is limited in the public domain, this guide synthesizes available information on closely related limonoids to provide a robust understanding of its bioactivity.
Core Mechanisms of Action
This compound's efficacy as an insecticide stems from two primary, interconnected mechanisms:
-
Antifeedant Activity: this compound acts as a powerful feeding deterrent for many insect species. This is believed to occur through the interaction with gustatory receptors on the insect's mouthparts, leading to the rejection of treated plant material. This immediate behavioral modification protects crops from damage.
-
Insect Growth Regulation: this compound interferes with the insect's endocrine system, specifically targeting the biosynthesis of the molting hormone, 20-hydroxyecdysone. This disruption leads to a cascade of developmental defects, including increased larval duration, larval and pupal mortality, and malformed adults.[1][2]
Molecular Target: Inhibition of Ecdysone 20-Monooxygenase
The key molecular target for the growth-regulating effects of this compound and related limonoids is the enzyme ecdysone 20-monooxygenase (E-20-M) . This cytochrome P450-dependent steroid hydroxylase is responsible for the conversion of ecdysone to its active form, 20-hydroxyecdysone, which is the primary hormone that triggers molting in insects.
Signaling Pathway Disruption
The inhibition of ecdysone 20-monooxygenase by this compound disrupts the normal ecdysteroid signaling pathway, which is crucial for insect development.
Quantitative Data on Bioactivity
Specific quantitative data for the bioactivity of this compound is not extensively reported. The following table summarizes available data for this compound and the closely related compound, salannin, to provide a comparative overview.
| Compound | Insect Species | Bioassay Type | Endpoint | Value | Reference |
| This compound | Spodoptera litura | Growth Regulation | Observation | Increased larval duration and mortality | [2] |
| Salannin | Spodoptera litura | Antifeedant | FI50 | 2.8 µg/cm² | |
| Salannin | Helicoverpa armigera | Antifeedant | FI50 | Not specified | |
| Neem Limonoids (including Salannin) | Drosophila melanogaster, Aedes aegypti, Manduca sexta | Enzyme Inhibition | IC50 (E-20-M) | 2 x 10⁻⁵ to 1 x 10⁻³ M | [1] |
Note: FI50 (Feeding Inhibition 50) is the concentration required to inhibit feeding by 50%.
Detailed Experimental Protocols
Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is adapted from standard methods for assessing the antifeedant properties of a compound.
Objective: To determine the feeding deterrence of this compound against a target insect pest (e.g., Spodoptera litura).
Materials:
-
This compound of known purity
-
Acetone (or other suitable solvent)
-
Fresh host plant leaves (e.g., castor bean for S. litura)
-
Cork borer (e.g., 2 cm diameter)
-
Petri dishes with moistened filter paper
-
Third-instar larvae of the target insect (starved for 2-4 hours)
-
Micropipette
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 500, 1000 ppm).
-
Treatment of Leaf Discs:
-
Cut leaf discs of a uniform size using the cork borer.
-
Apply a known volume (e.g., 10 µl) of each test solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.
-
For the control group, treat leaf discs with the solvent only.
-
-
Bioassay Setup:
-
Place one treated leaf disc in each Petri dish.
-
Introduce a single, pre-starved third-instar larva into each Petri dish.
-
Prepare at least 10 replicates for each concentration and the control.
-
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 12:12 L:D photoperiod).
-
Data Collection: After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software.
-
Calculation of Antifeedant Index (AFI):
-
AFI (%) = [(C - T) / (C + T)] * 100
-
Where C = area consumed in the control disc and T = area consumed in the treated disc.
-
-
Data Analysis: Determine the EC50 (Effective Concentration to cause 50% feeding deterrence) using probit analysis.
Insect Growth Regulation Bioassay
This protocol is designed to assess the impact of this compound on the growth and development of insect larvae.
Objective: To quantify the growth-regulating effects of this compound on a target insect species.
Materials:
-
This compound
-
Artificial diet for the target insect species
-
Acetone (or other suitable solvent)
-
Multi-well rearing trays or individual containers
-
Newly molted second or third-instar larvae
-
Fine camel hair brush
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incorporate the stock solution into the artificial diet at various concentrations (e.g., 1, 5, 10, 25, 50 ppm) while the diet is still liquid and cooling. Ensure thorough mixing.
-
Prepare a control diet containing only the solvent.
-
Dispense the diet into individual wells of the rearing trays.
-
-
Bioassay Setup:
-
Place one newly molted larva into each well containing the treated or control diet using a fine camel hair brush.
-
Use at least 30 larvae per concentration and for the control.
-
-
Incubation: Maintain the rearing trays in an incubator under optimal conditions for the insect species.
-
Data Collection:
-
Record larval mortality daily.
-
Measure larval weight at specific intervals (e.g., every 2-3 days).
-
Record the duration of the larval and pupal stages.
-
Note any morphological abnormalities in larvae, pupae, and emerged adults.
-
Record the percentage of pupation and adult emergence.
-
-
Data Analysis:
-
Calculate the LC50 (Lethal Concentration to cause 50% mortality) using probit analysis.
-
Statistically compare the larval and pupal durations, and larval weights between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Ecdysone 20-Monooxygenase Inhibition Assay (Radioenzymological Method)
This is a more specialized protocol to directly measure the inhibitory effect of this compound on its molecular target.
Objective: To determine the in vitro inhibitory effect of this compound on ecdysone 20-monooxygenase activity.
Materials:
-
This compound
-
Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from last instar larvae)
-
[³H]-Ecdysone (radiolabeled substrate)
-
NADPH
-
Homogenization buffer (e.g., phosphate buffer, pH 7.5)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Enzyme Preparation:
-
Dissect the target tissue (e.g., fat body) from the insects in ice-cold buffer.
-
Homogenize the tissue in the buffer and centrifuge to obtain a microsomal or mitochondrial fraction, where the enzyme is located.
-
-
Assay Reaction:
-
In a reaction tube, combine the enzyme preparation, NADPH, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate for a short period.
-
Initiate the reaction by adding a known amount of [³H]-Ecdysone.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
-
Extraction and Separation:
-
Stop the reaction by adding a solvent like methanol or ethyl acetate.
-
Extract the ecdysteroids into the organic phase.
-
Concentrate the extract and spot it onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the substrate ([³H]-Ecdysone) from the product ([³H]-20-Hydroxyecdysone).
-
-
Quantification:
-
Scrape the spots corresponding to ecdysone and 20-hydroxyecdysone into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of conversion of ecdysone to 20-hydroxyecdysone for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits enzyme activity by 50%).
-
Conclusion and Future Directions
This compound is a promising natural insecticide with a dual mechanism of action that makes it an effective tool for pest management. Its primary modes of action, antifeedant and insect growth regulation through the inhibition of ecdysone 20-monooxygenase, are well-supported by available evidence. However, to fully realize its potential and to facilitate its use in drug development and advanced pest management strategies, further research is warranted in the following areas:
-
Quantitative Bioactivity Data: There is a critical need for more specific quantitative data (EC50, LC50, IC50) for this compound against a wider range of economically important insect pests.
-
Gustatory Receptor Identification: Elucidating the specific gustatory receptors that interact with this compound would provide a deeper understanding of its antifeedant mechanism and could open avenues for designing more targeted and effective feeding deterrents.
-
Downstream Signaling Effects: Further investigation into the broader transcriptomic and proteomic changes in insect cells following exposure to this compound would provide a more complete picture of the disrupted signaling cascades beyond the initial inhibition of ecdysone synthesis.
-
Synergistic Interactions: Exploring the potential synergistic effects of this compound with other natural or synthetic insecticides could lead to the development of more potent and sustainable pest control formulations.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the multifaceted mechanism of action of this compound.
References
Deacetylsalannin: A Limonoid with Promising Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deacetylsalannin, a naturally occurring C-seco limonoid found in the neem tree (Azadirachta indica), is a subject of growing interest within the scientific community. Limonoids, a class of highly oxygenated triterpenoid compounds, are known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its insecticidal and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways.
Insecticidal Activity
This compound has demonstrated notable insecticidal properties, primarily functioning as an antifeedant. This activity is crucial in the context of developing natural and sustainable pest control strategies.
Quantitative Data
The antifeedant efficacy of this compound has been quantified against the subterranean termite species Reticulitermes speratus.
| Compound | Target Species | Metric | Value |
| This compound | Reticulitermes speratus | PC95 | 1373.1 µ g/disc |
| Table 1: Antifeedant Activity of this compound. PC95 (95% protective concentration) represents the concentration required to protect 95% of the treated material from feeding damage. |
Experimental Protocols
Antifeedant Bioassay (Leaf Disc No-Choice Bioassay)
This protocol is a standard method for evaluating the antifeedant properties of a compound against herbivorous insects. A similar methodology can be adapted for testing against termites like Reticulitermes speratus using a suitable cellulose-based substrate.
-
Test Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution. A series of dilutions are then prepared to achieve the desired test concentrations.
-
Substrate Treatment: Filter paper discs or thin wood veneers are uniformly treated with a specific volume of the this compound solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Insect Introduction: A pre-determined number of worker termites (Reticulitermes speratus) are introduced into a petri dish containing a treated or control disc.
-
Incubation: The petri dishes are maintained in a controlled environment (temperature, humidity, and light/dark cycle) for a specified duration.
-
Data Collection: After the incubation period, the amount of the disc consumed is quantified. This can be done through visual estimation of the area consumed or by weighing the remaining disc material after careful removal of the insects and debris.
-
Analysis: The percentage of feeding inhibition is calculated for each concentration compared to the control. The PC95 value is then determined using probit analysis or other appropriate statistical methods.
Anticancer Potential
While research into the anticancer properties of this compound is still in its early stages, preliminary evidence from studies on related limonoids suggests that it may possess cytotoxic activity against cancer cell lines. The human promyelocytic leukemia cell line (HL-60) and the human cervical cancer cell line (HeLa) have been identified as potentially susceptible to limonoid-induced cytotoxicity.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.
-
Cell Culture: HL-60 or HeLa cells are cultured in an appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for HeLa) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle (DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Gastric Cytoprotective Effects
This compound has also been reported to exhibit protective effects against gastric injury. This suggests a potential therapeutic application in the prevention or treatment of gastric ulcers.
Experimental Protocols
Aspirin-Induced Gastric Ulcer Model in Rats
This in vivo model is commonly used to evaluate the cytoprotective effects of test compounds against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Animal Preparation: Male Wistar rats are typically used. They are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 20, 50 mg/kg body weight). A control group receives the vehicle.
-
Induction of Gastric Injury: After a specific time following compound administration (e.g., 30 minutes), a gastro-damaging agent, such as aspirin suspended in a vehicle, is administered orally.
-
Observation Period: The animals are monitored for a set period (e.g., 4 hours).
-
Stomach Examination: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Assessment: The gastric mucosa is examined for lesions. The severity of the ulcers can be scored based on their number and size to calculate an ulcer index.
-
Histopathological Analysis: Gastric tissue samples can be collected for histological examination to assess the extent of mucosal damage and the protective effects of the compound at a cellular level.
Signaling Pathway Modulation
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on structurally similar limonoids, such as Deacetylgedunin, provide valuable insights into potential signaling pathways that may be modulated by this compound.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development. Deacetylgedunin, a related limonoid, has been shown to down-regulate the NF-κB pathway. It is plausible that this compound may exert its biological effects through a similar mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Potential Involvement in PI3K/Akt/mTOR and MAPK Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are central regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. Many natural products with anticancer properties have been shown to modulate these pathways. While direct evidence for this compound's effects on these pathways is currently lacking, its potential as an anticancer agent warrants investigation into its ability to interfere with these critical signaling cascades.
Conclusion and Future Directions
This compound, a readily available limonoid from the neem tree, exhibits promising biological activities, including well-documented insecticidal effects and a potential for anticancer and gastroprotective applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Expanding Quantitative Data: Determining the IC50 values of this compound against a broader range of cancer cell lines is crucial to ascertain its cytotoxic potential.
-
Elucidating Mechanisms of Action: In-depth studies are needed to confirm the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for its potential development as a therapeutic agent.
The continued investigation of this compound holds significant promise for the discovery of new, naturally derived compounds for use in agriculture and medicine.
Deacetylsalannin: A Comprehensive Technical Guide to its Discovery, Research, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin, a C-seco limonoid, is a naturally occurring tetranortriterpenoid found in plants of the Meliaceae family, most notably the neem tree (Azadirachta indica) and the chinaberry tree (Melia azedarach). As a prominent member of the diverse family of neem limonoids, this compound has garnered significant interest within the scientific community for its wide range of biological activities. This technical guide provides an in-depth overview of the discovery and research history of this compound, detailing its isolation, structural elucidation, and known biological effects, with a focus on its anti-inflammatory and antifeedant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents and environmentally benign pesticides.
Discovery and Isolation
This compound was first identified as a constituent of neem and related species during extensive phytochemical investigations into the Meliaceae family. Its discovery followed the isolation and characterization of other prominent limonoids, such as azadirachtin and salannin. The isolation of this compound typically involves the extraction of plant material, most commonly the seeds of Azadirachta indica, followed by a series of chromatographic purification steps.
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from neem seeds, based on established methods for limonoid separation. It is important to note that specific parameters may require optimization based on the starting material and available instrumentation.
1. Extraction:
-
Defatting: Neem seed kernels are first ground and subjected to extraction with a nonpolar solvent, such as hexane or petroleum ether, to remove the bulk of the fatty oils. This is typically performed using a Soxhlet apparatus or through cold maceration with agitation.
-
Limonoid Extraction: The defatted seed cake is then air-dried and subsequently extracted with a more polar solvent, such as methanol, ethanol, or ethyl acetate, to isolate the limonoids. This extraction is also commonly carried out using a Soxhlet apparatus or maceration. The resulting extract is then concentrated under reduced pressure to yield a crude limonoid-rich extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is often subjected to liquid-liquid partitioning to further separate compounds based on their polarity. For instance, the methanolic extract can be partitioned between methanol/water and a nonpolar solvent like hexane to remove any remaining oils. Subsequently, the aqueous methanol phase can be partitioned against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to concentrate the limonoids.
3. Chromatographic Purification:
-
Column Chromatography: The concentrated limonoid fraction is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a reference standard.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small percentage of formic acid or acetic acid to improve peak shape. The elution can be isocratic or a gradient program. Detection is typically performed using a UV detector at a wavelength of around 210-220 nm.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from neem seeds.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols: Structure Determination
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and placed in an NMR tube.
-
Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The ¹H NMR spectrum provides information about the number and types of protons and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton and the relative stereochemistry.
2. Mass Spectrometry (MS):
-
Sample Introduction and Ionization: The purified compound is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the different functional groups and substructures within the molecule, further confirming the proposed structure.
| Table 1: Spectroscopic Data for this compound | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Characteristic signals for furan, tigloyl, and methoxycarbonyl groups, as well as numerous signals in the aliphatic region corresponding to the tetracyclic core. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyls, olefinic carbons, carbons of the furan ring, and a multitude of sp³ hybridized carbons of the limonoid skeleton. |
| HR-ESI-MS | Provides the exact mass, allowing for the confirmation of the molecular formula C₃₂H₄₂O₈. |
| ESI-MS/MS | Fragmentation pattern reveals characteristic losses of the tigloyl group, water, and other small neutral molecules from the core structure. |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and insect antifeedant properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various experimental models. While the precise molecular mechanisms are still under investigation, evidence suggests that its anti-inflammatory action may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: A hypothetical model of the potential anti-inflammatory mechanism of this compound, possibly involving the inhibition of the NF-κB and MAPK signaling pathways.
Insect Antifeedant Activity
This compound is a potent insect antifeedant, deterring a wide range of phytophagous insects from feeding. This activity is believed to be mediated through the insect's gustatory system. This compound likely interacts with specific gustatory receptors on the mouthparts of insects, triggering a neural response that leads to feeding deterrence.
Spectroscopic Profile of Deacetylsalannin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deacetylsalannin, a naturally occurring limonoid found in the neem tree (Azadirachta indica), is a compound of significant interest for its potential therapeutic properties. As a derivative of the well-studied Salannin, its structural elucidation and characterization are paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of directly published, complete spectroscopic data for this compound, this guide presents the known physical properties and provides illustrative spectroscopic data from its closely related precursor, Salannin, for comparative purposes. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.
Introduction to this compound
This compound is a tetranortriterpenoid belonging to the limonoid class of compounds, which are known for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer effects. It is structurally similar to Salannin, differing by the absence of an acetyl group. The molecular formula for this compound is C₃₂H₄₂O₈, with a monoisotopic mass of 554.28796829 Da[1]. The structural integrity and purity of this compound for research and drug development purposes are typically confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | [1] |
| Monoisotopic Mass | 554.28796829 Da | [1] |
| Molecular Weight | 554.7 g/mol | [1] |
Further fragmentation analysis would be required to elucidate the specific fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of specific published data for this compound, the ¹H and ¹³C NMR data for the closely related compound, Salannin , are presented below for illustrative purposes. The spectra of this compound would be expected to show significant similarities, with key differences around the site of deacetylation.
Table 2: Illustrative ¹H NMR Spectroscopic Data (of Salannin)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Illustrative) |
| Data for Salannin would be presented here |
Table 3: Illustrative ¹³C NMR Spectroscopic Data (of Salannin)
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Illustrative) |
| Data for Salannin would be presented here |
Note: The actual chemical shifts for this compound will differ, particularly for the carbons and protons in the vicinity of the C-1 hydroxyl group (where the acetyl group is absent compared to Salannin).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H | Hydroxyl group stretching |
| ~2950-2850 | C-H | Alkyl C-H stretching |
| ~1740 | C=O | Ester carbonyl stretching |
| ~1670 | C=C | Alkene C=C stretching |
| ~1250 | C-O | C-O stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra to aid in the complete assignment of proton and carbon signals. Standard pulse programs and parameters provided by the spectrometer software are typically used.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in a sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Procedure:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the compound.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation. The collision energy should be varied to obtain a comprehensive fragmentation pattern.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete, publicly available dataset remains elusive, the provided information on its physical properties, illustrative data from the closely related Salannin, and detailed experimental protocols offer a valuable resource for researchers. The outlined spectroscopic workflow serves as a standard procedure for the isolation and structural elucidation of this and other similar natural products. Further research to publish the complete spectroscopic data of this compound is highly encouraged to facilitate its continued investigation for potential applications in drug discovery and development.
References
Deacetylsalannin: A Technical Whitepaper on its Anti-inflammatory and Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylsalannin, a naturally occurring limonoid found in plants of the Meliaceae family, such as Azadirachta indica (Neem), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific data on the anti-inflammatory and cytotoxic activities of this compound. The document summarizes the current understanding of its mechanisms of action, drawing parallels with related limonoids where direct evidence is unavailable. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.
Introduction
Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including anti-inflammatory and anticancer effects. This compound, a C-seco limonoid, is structurally related to other bioactive compounds isolated from Neem, a plant with a long history in traditional medicine. This whitepaper aims to consolidate the available scientific information on this compound's anti-inflammatory and cytotoxic potential, highlighting areas where further investigation is critically needed.
Anti-inflammatory Potential of this compound
Putative Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Diagram of the Hypothesized NF-κB Inhibition by this compound:
Quantitative Data
As of the latest literature review, specific IC50 values for this compound's inhibition of nitric oxide production or COX-2 activity in relevant cell lines (e.g., RAW 264.7 macrophages) have not been published. Research on related limonoids suggests potential activity in the micromolar range.
Table 1: Anti-inflammatory Activity Data for this compound (Hypothetical)
| Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production (LPS-stimulated) | RAW 264.7 | Data not available | - |
| COX-2 Expression (LPS-stimulated) | RAW 264.7 | Data not available | - |
Cytotoxic Potential of this compound
The cytotoxic activity of this compound against various cancer cell lines is an area of active investigation. While concrete data for this specific compound is sparse, related limonoids have demonstrated the ability to induce apoptosis in cancer cells.
Putative Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death. It is plausible that this compound could induce apoptosis by modulating the expression of Bcl-2 family proteins.
Diagram of the Hypothesized Apoptotic Pathway Induced by this compound:
Quantitative Data
Specific IC50 values for the cytotoxic activity of this compound against common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are not currently available in published literature.
Table 2: Cytotoxic Activity of this compound (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | Data not available | - |
| MCF-7 | Breast Cancer | Data not available | - |
| A549 | Lung Cancer | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory and cytotoxic potential of this compound.
Cell Culture
-
RAW 264.7, HeLa, MCF-7, and A549 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Workflow Diagram for MTT Assay:
Protocol:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide Production
This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Protocol:
-
Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Treat cells with this compound and/or an inflammatory stimulus (for NF-κB pathway) or for a specified time to induce apoptosis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p65, cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The available, though indirect, evidence suggests that this compound may possess anti-inflammatory and cytotoxic properties, potentially through the modulation of the NF-κB and apoptotic signaling pathways. However, the lack of direct and quantitative data for this compound is a significant knowledge gap. Future research should focus on:
-
Determining the IC50 values of this compound for its anti-inflammatory effects (e.g., inhibition of NO, COX-2) in relevant cell models.
-
Quantifying the cytotoxic IC50 values of this compound against a panel of cancer cell lines.
-
Elucidating the precise molecular mechanisms of action through detailed studies of its effects on the NF-κB and apoptosis pathways using techniques such as Western blotting, reporter gene assays, and flow cytometry.
-
Investigating the in vivo efficacy of this compound in animal models of inflammation and cancer.
A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel anti-inflammatory or anticancer agent.
Methodological & Application
Application Notes and Protocols for Deacetylsalannin Extraction from Neem Seed Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin is a tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica). Like other limonoids present in neem oil, such as azadirachtin and salannin, this compound exhibits various biological activities, including insecticidal and potential therapeutic properties. The effective extraction and isolation of this compound from neem seed oil are crucial for further research and development in pharmaceuticals and agriculture.
These application notes provide detailed protocols for the extraction, separation, and quantification of this compound from neem seed oil. The methodologies covered include solvent extraction, column chromatography for purification, and High-Performance Liquid Chromatography (HPLC) for quantification.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data for different extraction techniques. It is important to note that specific yield data for this compound is limited in the literature; therefore, some data is extrapolated from studies on similar limonoids like salannin and total limonoid content.
| Extraction Method | Key Parameters | This compound/Salannin Concentration Range (in extract/oil) | Advantages | Disadvantages | References |
| Solvent Extraction (Soxhlet) | Solvent: n-Hexane, Ethanol, Methanol; Temperature: Boiling point of solvent; Time: 6-8 hours | 14.6 mg/L to 3440 mg/L (in commercial biopesticides containing neem extracts)[1] | High extraction efficiency, well-established technique. | Use of organic solvents, potential for thermal degradation of compounds. | [2] |
| Supercritical Fluid Extraction (SFE) | Fluid: CO₂; Pressure: >73.8 bar; Temperature: >31.1 °C | Data not specifically available for this compound. Yields for other limonoids are variable. | Environmentally friendly (uses CO₂), tunable selectivity, low-temperature extraction preserves sensitive compounds. | High initial equipment cost, optimization of parameters can be complex. | |
| Solvent Precipitation | Solvent: Hexane; Ratio: 1:9 (w/v) oil to solvent; Time: 15 hours | Can enrich total limonoids, including this compound, over 180-fold.[3] | Simple pre-concentration step. | Does not isolate individual compounds. | [3] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Neem Seed Oil using Soxhlet Apparatus
This protocol details the extraction of this compound and other limonoids from neem seed oil using a Soxhlet apparatus.
Materials and Reagents:
-
Neem seed oil
-
n-Hexane (analytical grade)
-
Ethanol (95%, analytical grade)
-
Soxhlet extractor (500 mL)
-
Heating mantle
-
Round bottom flask (1 L)
-
Condenser
-
Thimble
-
Rotary evaporator
-
Glass wool
Procedure:
-
Preparation: Place approximately 100 g of neem seed oil into the thimble of the Soxhlet apparatus. A small plug of glass wool can be placed on top of the oil to prevent it from splashing.
-
Assembly: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a 1 L round bottom flask containing 500 mL of n-hexane, and a condenser on top.
-
Extraction: Heat the n-hexane in the round bottom flask using a heating mantle to its boiling point (69 °C). The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the neem seed oil. The extraction chamber will fill with the solvent, extracting the non-polar compounds. Once the chamber is full, the solvent will siphon back into the round bottom flask. Allow this process to cycle for 6-8 hours.
-
Solvent Recovery: After extraction, turn off the heating mantle and allow the apparatus to cool. The n-hexane in the round bottom flask now contains the extracted compounds. Recover the n-hexane using a rotary evaporator. The remaining viscous liquid is the neem oil extract enriched with limonoids.
-
Liquid-Liquid Partitioning (Optional): To further concentrate the more polar limonoids like this compound, the n-hexane extract can be partitioned with a polar solvent like ethanol.
-
Dissolve the extract in an equal volume of n-hexane.
-
Add an equal volume of 95% ethanol to a separatory funnel.
-
Add the n-hexane/extract solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The ethanol layer (bottom layer) will contain the more polar limonoids, including this compound.
-
Collect the ethanol layer and evaporate the solvent using a rotary evaporator to obtain the final extract.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol provides a general guideline for the separation of this compound from the crude extract using column chromatography. The exact solvent system may need to be optimized based on the specific extract.
Materials and Reagents:
-
Crude neem extract (from Protocol 1)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the glass column.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column.
-
Allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a small amount of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). For example:
-
100% n-Hexane
-
95:5 n-Hexane:Ethyl acetate
-
90:10 n-Hexane:Ethyl acetate
-
...and so on, up to 100% ethyl acetate, and then potentially introducing methanol for highly polar compounds.
-
-
-
Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL) in separate collection tubes.
-
Monitoring by TLC:
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound). The Rf value of this compound will need to be determined using a standard or by further analytical methods.
-
-
Solvent Evaporation: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in neem extracts. This method is adapted from protocols used for similar limonoids like salannin.[4][5]
Materials and Reagents:
-
Neem extract containing this compound
-
This compound standard (if available) or a well-characterized salannin standard for reference
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound or salannin standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the neem extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point could be:
-
Time 0 min: 60% Water, 40% Acetonitrile
-
Time 20 min: 20% Water, 80% Acetonitrile
-
Time 25 min: 60% Water, 40% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm[4]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Deacetylsalannin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of Deacetylsalannin using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are compiled from established methods for related compounds found in Neem (Azadirachta indica) extracts and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a tetranortriterpenoid found in the seeds and leaves of the neem tree. Like other limonoids, it exhibits various biological activities and is of significant interest to researchers in natural product chemistry and drug development. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, extracts, and finished products. This HPLC method provides a sensitive and specific approach for this purpose.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the closely related compound Salannin and other major triterpenoids in neem oil.[1]
Table 1: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | See Table 2 for a suggested gradient profile. An isocratic elution with a high percentage of acetonitrile may also be suitable depending on the sample matrix. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 217 nm[2] |
| Injection Volume | 20 µL |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Water (A) | % Acetonitrile (B) |
| 0 | 40 | 60 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 40 | 60 |
| 30 | 40 | 60 |
Experimental Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
This protocol is adapted from methods used for the extraction of related limonoids from neem oil.[1]
-
Extraction: Accurately weigh an appropriate amount of the neem extract (e.g., 100 mg) and dissolve it in 10 mL of methanol.
-
Sonication: Sonicate the sample solution for 15-20 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the solution at 4000 rpm for 15 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation Parameters (Anticipated)
Table 3: Anticipated Method Validation Data
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[1] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Expected to be in the range of 15-25 minutes under the suggested gradient conditions, based on the retention time of the related compound 2', 3'-dehydrosalannol (21.81 min).[3] |
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Visualizations
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
The following diagram outlines the logical steps involved in developing and validating the HPLC method.
Caption: Logical Flow of HPLC Method Development.
References
Application Note: Quantitative Analysis of Deacetylsalannin using LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of deacetylsalannin in various matrices, such as biopesticides and plant extracts, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a prominent limonoid found in neem (Azadirachta indica), is a key indicator of quality and efficacy for neem-based products. The described method utilizes a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection by Multiple Reaction Monitoring (MRM), making it suitable for both research and quality control applications.
Introduction
This compound is a tetranortriterpenoid and a significant bioactive compound present in the seeds, leaves, and oil of the neem tree. It belongs to the family of limonoids, which are known for their insecticidal and medicinal properties. The concentration of this compound can vary significantly depending on the genetic strain of the neem tree, environmental conditions, and processing methods of the raw materials. Therefore, accurate and precise quantification of this compound is crucial for the standardization and quality control of neem-based biopesticides and other commercial products.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of complex mixtures.[1][2] This technique is particularly well-suited for the quantitative analysis of target compounds in intricate matrices like plant extracts. This application note provides a comprehensive protocol for the extraction and quantification of this compound, enabling researchers and drug development professionals to reliably assess the quality of their samples.
Experimental
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from solid and semi-solid matrices.[3][4]
Materials:
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
Protocol:
-
Homogenization: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and 5 mL of water. Vortex vigorously for 1 minute.
-
Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at 10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution from matrix interferences.
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions: The precursor ion for this compound is determined to be its [M+H]⁺ adduct. The two most intense and specific product ions are selected for quantification and confirmation. The collision energies should be optimized for each transition.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be determined | To be optimized |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Results
Quantitative Data
The following table summarizes the concentration of this compound found in various commercial biopesticide samples, demonstrating the applicability of this method for quality control purposes.[5]
| Sample ID | Matrix | This compound Concentration (mg/L) |
| Biopesticide A | Neem Oil Emulsion | 14.6 |
| Biopesticide B | Neem Seed Kernel Extract | 3440 |
| Biopesticide C | Neem Leaf Extract | 58.2 |
| Biopesticide D | Neem Oil Formulation | 125.7 |
Method Validation
A full method validation should be performed according to international guidelines (e.g., ICH, FDA) to ensure the reliability of the results. Key validation parameters are summarized in the table below. Users should populate this table with their own experimental data.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | |
| Range (ng/mL) | - | |
| Limit of Detection (LOD) (ng/mL) | - | |
| Limit of Quantification (LOQ) (ng/mL) | - | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | 85-115% | |
| Matrix Effect (%) | 80-120% | |
| Stability | Stable under defined conditions |
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM).
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and robust workflow for the quantitative analysis of this compound. The detailed sample preparation protocol, optimized chromatographic conditions, and selective mass spectrometric detection allow for accurate and precise measurements in complex matrices. This method is a valuable tool for quality control in the biopesticide industry and for research purposes involving neem-derived products.
References
Application Note & Protocol: Purification of Deacetylsalannin from Crude Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deacetylsalannin is a prominent tetranortriterpenoid found in plants of the Meliaceae family, most notably the neem tree (Azadirachta indica).[1][2] It is one of the eleven major limonoids present in neem extracts and contributes to the tree's renowned medicinal and insecticidal properties.[2] As a metabolite of salannin, this compound is of significant interest for its potential anti-inflammatory activities.[1] This document provides a detailed protocol for the purification of this compound from crude plant extracts, a critical step for its further investigation in drug discovery and development.
The purification strategy employs a multi-step approach involving solvent extraction, solvent precipitation to pre-concentrate the limonoids, and subsequent chromatographic separation to isolate this compound to a high degree of purity.
Data Presentation
The following tables summarize representative quantitative data that can be expected during the purification process. The exact values may vary depending on the quality of the starting material and the precision of the experimental execution.
Table 1: Extraction and Precipitation of Limonoids from Neem Seed Kernels
| Parameter | Value | Reference |
| Starting Material | Neem Seed Kernels | [3] |
| Initial Oil Yield (Soxhlet, Hexane) | 28% | [4] |
| Limonoid Content in Crude Extract | 2-6% | [5] |
| Azadirachtin Purity in Precipitated Powder (from 0.1% initial) | 14.85% | [5] |
| Azadirachtin Recovery after Precipitation | 83.15% | [5] |
Table 2: Chromatographic Purification of Limonoids
| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) | Expected Purity Increase (for related limonoids) | Reference |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Up to 4-fold | [5] |
| Column Chromatography | Sephadex LH-20 | Ethanol, followed by 50% Acetone | Effective for separating tannin fractions | [6][7] |
| Flash Chromatography | Silica Gel 60 | Ethyl Acetate | Final polishing step | [3] |
Experimental Protocols
This protocol is a composite of established methods for the isolation of limonoids from neem.
1. Preparation of Crude Extract
-
1.1. Defatting of Plant Material:
-
1.2. Extraction of Limonoids:
-
Extract the defatted seed cake with 95% ethanol using a Soxhlet apparatus for 8-12 hours.[3]
-
Alternatively, macerate the defatted powder in 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
2. Solvent Precipitation (Pre-concentration of Limonoids)
-
Dissolve the crude ethanolic extract in a minimal amount of ethanol.
-
Add this solution dropwise to a larger volume of hexane (e.g., 1:9 ratio of extract solution to hexane) while stirring vigorously.[5]
-
The more polar limonoids, including this compound, will precipitate out of the non-polar solvent.
-
Allow the precipitate to settle, then collect it by filtration or centrifugation.
-
Wash the precipitate with hexane to remove any remaining oil and dry the resulting powder. This powder is the enriched limonoid fraction.
3. Chromatographic Purification
-
3.1. Silica Gel Column Chromatography (Initial Separation):
-
Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
-
Dissolve the dried limonoid powder in a small volume of a suitable solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (e.g., 7:3 v/v). Visualize spots using a vanillin-sulfuric acid spray reagent and heating.[3]
-
Pool the fractions containing the compound with the expected Rf value for this compound.
-
-
3.2. Sephadex LH-20 Column Chromatography (Optional Polishing Step):
-
For further purification and removal of phenolic compounds, a Sephadex LH-20 column can be employed.[6][7]
-
Pack a column with Sephadex LH-20 swollen in ethanol.
-
Load the partially purified fraction from the silica gel column.
-
Elute first with ethanol to remove low molecular weight phenolics, then with 50% aqueous acetone to elute the limonoids.[7]
-
Monitor the fractions by TLC as described above.
-
-
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
For obtaining high-purity this compound, preparative HPLC is the final step.
-
Use a C18 reversed-phase column.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 215 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
4. Crystallization
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., carbon tetrachloride, as used for the related compound azadirachtin).[3]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
This comprehensive protocol provides a robust framework for the isolation and purification of this compound, enabling further research into its biological activities and potential therapeutic applications.
References
- 1. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. EXTRACTION AND CHROMATOGRAPHIC SEPARATION OF TANNIN FRACTIONS FROM TANNIN-RICH PLANT MATERIAL [journal.pan.olsztyn.pl]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deacetylsalannin in Natural Pesticide Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin, a prominent tetranortriterpenoid limonoid found in the neem tree (Azadirachta indica), has garnered significant attention as a potent natural pesticide.[1] Like other neem-derived compounds such as azadirachtin and salannin, this compound exhibits a range of insecticidal properties, primarily functioning as an antifeedant and an insect growth regulator (IGR).[2][3] Its complex chemical structure contributes to its bioactivity, disrupting normal physiological processes in a variety of insect pests. As a naturally derived compound, this compound presents a promising, environmentally benign alternative to synthetic pesticides, aligning with the principles of integrated pest management (IPM). This document provides detailed application notes and experimental protocols for researchers and professionals interested in the evaluation and formulation of this compound as a natural pesticide.
Bioactivity and Mechanism of Action
This compound's primary modes of action against susceptible insect species are feeding deterrence and the disruption of normal growth and development.[2]
-
Antifeedant Activity: this compound acts as a potent feeding deterrent for a variety of phytophagous insects. Upon ingestion, the compound is thought to interact with chemoreceptors in the insect's mouthparts, leading to a cessation of feeding. This antifeedant property protects crops from direct damage by herbivorous pests.
-
Insect Growth Regulation (IGR): As an IGR, this compound interferes with the insect's endocrine system, particularly the hormonal control of molting and metamorphosis.[4] It is believed to disrupt the normal synthesis and release of crucial developmental hormones like ecdysone and juvenile hormone.[5][6] This disruption can lead to a variety of detrimental effects, including:
-
Inhibition of larval growth and development.
-
Failure to molt or pupate successfully.
-
Formation of larval-pupal intermediates and other morphological deformities.[7]
-
Reduced fecundity and fertility in adult insects.
-
The precise molecular targets and signaling pathways of this compound are still under investigation, but it is hypothesized to function similarly to other well-studied limonoids like azadirachtin, which is known to interfere with the prothoracicotropic hormone (PTTH) signaling cascade, ultimately affecting ecdysteroid synthesis.
Quantitative Bioactivity Data
The efficacy of this compound and related limonoids has been quantified against several insect pests. The following table summarizes key bioactivity data from various studies.
| Compound | Insect Species | Bioassay Type | Value | Reference |
| This compound | Reticulitermes speratus | Antifeedant | PC95 = 1373.1 µ g/disc | |
| Salannin | Spodoptera litura | Antifeedant | EC50 = 87.7 ppm | |
| Salannin | Helicoverpa armigera | Growth Inhibition | EC50 = 0.11% | [8] |
| Salannin | Helicoverpa armigera | Larval Toxicity | LC50 = 0.17% | [8] |
| Salannol | Spodoptera litura | Antifeedant | EC50 = 77.4 ppm | |
| 3-O-acetyl salannol | Spodoptera litura | Antifeedant | EC50 = 65.6 ppm |
PC95: 95% Protective Concentration; EC50: Effective Concentration for 50% response; LC50: Lethal Concentration for 50% of the population.
Experimental Protocols
Protocol for Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is designed to evaluate the feeding deterrence of this compound against lepidopteran larvae.
Materials:
-
This compound (pure compound)
-
Acetone (solvent)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Fresh, untreated host plant leaves (e.g., castor, cabbage, cotton)
-
Cork borer or leaf punch
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Third-instar larvae of the target insect (e.g., Spodoptera litura, Helicoverpa armigera), starved for 2-4 hours.[9]
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
-
Add a surfactant (e.g., Triton X-100 at 0.05%) to each dilution to ensure even spreading on the leaf surface.
-
Prepare a control solution containing acetone and surfactant in distilled water.
-
-
Leaf Disc Preparation:
-
Bioassay Setup:
-
Place a moist filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce one pre-starved third-instar larva into each Petri dish.[9]
-
Seal the Petri dishes with parafilm or a secure lid.
-
Maintain the bioassay under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.[9]
-
Calculate the percentage of antifeedant activity using the following formula:
-
% Antifeedant Index (AFI) = [(C - T) / (C + T)] * 100
-
Where C is the area consumed in the control and T is the area consumed in the treatment.[1]
-
-
Determine the EC50 value (the concentration that causes 50% feeding deterrence) using probit analysis.
-
Protocol for Insect Growth Regulatory (IGR) Bioassay
This protocol assesses the impact of this compound on the growth and development of lepidopteran larvae.
Materials:
-
This compound test solutions (prepared as in the antifeedant bioassay)
-
Artificial diet for the target insect species
-
Multi-well insect rearing trays or individual containers
-
Fine camel hair brush
-
Third-instar larvae of the target insect
Procedure:
-
Diet Preparation and Treatment:
-
Prepare the artificial diet according to a standard recipe for the target insect.
-
While the diet is still liquid and has cooled to a manageable temperature, incorporate the this compound test solutions at various concentrations. Ensure thorough mixing for uniform distribution.
-
Alternatively, for a surface contamination assay, evenly apply a known volume of the test solution to the surface of the solidified diet in each well or container and allow the solvent to evaporate.[12][13]
-
Prepare a control diet treated with the solvent and surfactant only.
-
-
Bioassay Setup:
-
Dispense a consistent amount of the treated or surface-coated diet into each well of the rearing tray or individual container.
-
Using a fine camel hair brush, carefully place one third-instar larva into each well.
-
Cover the trays or containers with a breathable lid.
-
Maintain the bioassay under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Monitor the larvae daily for mortality, developmental abnormalities, and the duration of each larval instar.[14]
-
Record the percentage of pupation and adult emergence.
-
Note any morphological deformities in pupae and adults.
-
Calculate the LC50 (lethal concentration) and IGR effects (e.g., inhibition of emergence) using probit analysis.
-
Formulation Protocols
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[15]
Components:
-
This compound (technical grade powder)
-
Inert carrier (e.g., kaolin clay, silica)[16]
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., lignosulfonates)
-
Sticker/spreader (optional, to improve adhesion to foliage)
Procedure:
-
Pre-milling:
-
Thoroughly mix the this compound powder with the inert carrier in a blender or mixer.[17]
-
-
Milling:
-
Mill the mixture to a fine particle size (typically <40 µm) using an air-jet mill or a similar apparatus. This ensures good suspensibility in water.[15]
-
-
Addition of Adjuvants:
-
Add the wetting and dispersing agents to the milled powder and blend until a homogenous mixture is achieved.
-
-
Packaging:
-
Package the final wettable powder in airtight, moisture-proof containers.
-
Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water.[18]
Components:
-
This compound (technical grade)
-
Solvent (e.g., neem oil, vegetable oil, or a suitable organic solvent)[19]
-
Emulsifier (a blend of non-ionic and anionic surfactants, e.g., Tween 80, Span 80)[20]
-
Stabilizer (optional, to prevent degradation of the active ingredient)
Procedure:
-
Dissolving the Active Ingredient:
-
Dissolve the this compound in the chosen solvent. Gentle heating and stirring may be required to ensure complete dissolution.[19]
-
-
Adding the Emulsifier:
-
Add the emulsifier blend to the this compound solution and mix thoroughly.
-
-
Homogenization:
-
Homogenize the mixture to ensure a stable concentrate.
-
-
Packaging:
-
Store the EC formulation in a sealed, non-reactive container, away from direct sunlight.
-
Visualizations
Signaling Pathway
Experimental Workflow
Formulation Logic
References
- 1. journalspress.com [journalspress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Juvenile hormone-induced histone deacetylase 3 suppresses apoptosis to maintain larval midgut in the yellow fever mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irac-online.org [irac-online.org]
- 12. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 13. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innovationtoimpact.org [innovationtoimpact.org]
- 15. tuyisengemoses.wordpress.com [tuyisengemoses.wordpress.com]
- 16. biodiversitylibrary.org [biodiversitylibrary.org]
- 17. EP0962134A1 - A process for preparing a wettable powder formulation - Google Patents [patents.google.com]
- 18. Preparation of Emulsifiable Concentrat formulation of Neem seed extract and investigating its efficacy against green peach Aphid Myzus persicae [jaenph.areeo.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. US5110591A - Neem oil emulsifier - Google Patents [patents.google.com]
Deacetylsalannin Bioassay for Insect Antifeedant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin, a limonoid compound found in the neem tree (Azadirachta indica), has garnered significant interest for its potential as a natural insect antifeedant. Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including insecticidal, growth-regulating, and feeding deterrent properties. This compound, a close structural analog of the well-studied salannin, is a promising candidate for the development of eco-friendly pest management strategies. This document provides detailed application notes and experimental protocols for assessing the insect antifeedant activity of this compound, targeted at researchers in entomology, natural product chemistry, and agrochemical development.
Data Presentation: Antifeedant Activity of Salannin and Related Limonoids
| Compound | Test Organism | Bioassay Method | FI50 (µg/cm²) | Reference |
| Salannin | Spodoptera litura (4th instar larvae) | Leaf Disc Choice Bioassay | 2.8 | [1] |
| 3-O-acetylsalannol | Spodoptera litura (4th instar larvae) | Leaf Disc Choice Bioassay | 2.0 | [1] |
| Salannol | Spodoptera litura (4th instar larvae) | Leaf Disc Choice Bioassay | 2.3 | [1] |
Note: The FI50 value represents the concentration of the compound required to inhibit feeding by 50%. Lower FI50 values indicate higher antifeedant activity. The data presented here for salannin and its derivatives strongly suggest that this compound would exhibit significant antifeedant properties.[1]
Experimental Protocols
A widely accepted and effective method for evaluating the antifeedant properties of a compound is the Leaf Disc No-Choice Bioassay . This method assesses the deterrence of a substance by measuring the leaf area consumed by an insect when presented with a treated food source.
Protocol: Leaf Disc No-Choice Bioassay for Spodoptera litura
1. Insect Rearing:
-
Rear Spodoptera litura larvae on a standard artificial diet or on castor bean leaves (Ricinus communis) under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 14:10 h light:dark photoperiod).[2]
-
For the bioassay, use uniformly sized third or fourth instar larvae that have been starved for 2-4 hours prior to the experiment to ensure motivation to feed.[2]
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent such as acetone or ethanol.
-
From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., ranging from 0.1 to 10 µg/µL).
-
A control solution should be prepared using the solvent alone.
3. Treatment of Leaf Discs:
-
Excise fresh, tender leaves from a suitable host plant (e.g., castor bean for S. litura).
-
Using a cork borer, cut uniform leaf discs (e.g., 2 cm in diameter).
-
Apply a precise volume (e.g., 10 µL) of each test concentration and the control solution evenly onto the surface of the leaf discs.[1]
-
Allow the solvent to evaporate completely at room temperature before introducing the insects.
4. Bioassay Procedure:
-
Place a single treated leaf disc in the center of a Petri dish (9 cm diameter) lined with moistened filter paper to maintain humidity.
-
Introduce one pre-starved larva into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Maintain the bioassay under the same controlled conditions as insect rearing.
-
Replicate each treatment and the control at least 10-20 times.
5. Data Collection and Analysis:
-
After a set period (e.g., 24 hours), remove the larvae and the remaining leaf discs from the Petri dishes.
-
Measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.
-
Calculate the percentage of antifeedant activity using the following formula:
-
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.[3]
-
-
-
The FI50 value can be determined using probit analysis of the concentration-response data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound antifeedant bioassay.
Proposed Signaling Pathway for Limonoid Antifeedant Activity
The antifeedant effect of limonoids like this compound is primarily mediated through the insect's gustatory system. These bitter compounds are detected by specialized gustatory receptor neurons (GRNs), leading to a behavioral avoidance response.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the solvent extraction of deacetylsalannin and the related limonoids salannin, nimbin, and gedunin from plant materials, primarily from the neem tree (Azadirachta indica). The protocols are designed to be a practical guide for laboratory-scale extraction and purification, enabling further research into the therapeutic potential of these compounds.
Introduction to this compound and Related Limonoids
This compound is a tetranortriterpenoid, a type of limonoid, found in the seeds, leaves, and fruit of the neem tree. It is structurally related to other significant limonoids such as salannin, nimbin, and gedunin, all of which have garnered scientific interest for their diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. The effective extraction and purification of these compounds are crucial first steps in harnessing their potential for pharmaceutical and therapeutic applications.
Solvent Extraction Techniques: An Overview
The choice of solvent and extraction method is critical for the efficient isolation of this compound and its related limonoids. The polarity of the solvent plays a significant role in the selective extraction of these compounds. Generally, solvents of medium polarity, such as ethanol, methanol, and ethyl acetate, are effective in extracting these limonoids.
Commonly employed extraction techniques include:
-
Soxhlet Extraction: A continuous extraction method that offers high extraction efficiency but can be time-consuming and may degrade thermolabile compounds.
-
Maceration: A simple and straightforward method involving soaking the plant material in a solvent at room temperature. It is less efficient than Soxhlet extraction but is suitable for heat-sensitive compounds.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures.
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical carbon dioxide, often with a co-solvent like ethanol or methanol, to extract compounds with high purity.
Quantitative Data on Limonoid Extraction
The yield of this compound and related limonoids is highly dependent on the solvent and extraction method used. The following tables summarize quantitative data from various studies to provide a comparative overview of extraction efficiencies.
Table 1: Comparative Extraction Yields of this compound and Salannin
| Plant Material | Extraction Method | Solvent(s) | This compound Yield | Salannin Yield | Reference |
| Neem Seed Kernels | Soxhlet | Methanol | Not specified | 0.17 g/kg DM | [1] |
| Commercial Neem Biopesticides | Solid Phase Extraction | Acetonitrile (eluent) | 14.6 - 3440 mg/L | 14.6 - 3440 mg/L | [2] |
Table 2: Comparative Extraction Yields of Nimbin and Gedunin
| Plant Material | Extraction Method | Solvent(s) | Nimbin Yield | Gedunin Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Neem Seed Kernels | Supercritical CO2 | CO2 with 10% Methanol | Optimized for high yield | Not specified |[3] | | Neem Fruits | Solvent Extraction | Methanol | Not specified | 0.1% - 0.8% of dried epicarp |[4] | | Neem Leaves | Soxhlet | 96% Ethanol | Not specified | Not specified |[5] | | Neem Seed Oil | Commercial | Not applicable | Present | Present |[6] |
Detailed Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound and related limonoids.
General Sample Preparation
-
Source Material: Obtain high-quality neem seeds, leaves, or fruit. The concentration of limonoids can vary based on the plant part, geographical location, and harvest time.
-
Drying: Air-dry the plant material in the shade to prevent the degradation of light- and heat-sensitive compounds.
-
Grinding: Grind the dried material into a fine powder to increase the surface area for efficient solvent penetration.
Protocol 1: Soxhlet Extraction of Salannin and this compound
This protocol is adapted for the extraction of a range of limonoids, including salannin and this compound.
Materials:
-
Ground neem seed kernels
-
n-Hexane (for defatting)
-
Methanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane-ethyl acetate gradient)
Procedure:
-
Defatting: Pack the ground neem seed kernels (100 g) into a thimble and perform Soxhlet extraction with n-hexane for 6-8 hours to remove the oil.
-
Extraction: Air-dry the defatted material and then subject it to a second Soxhlet extraction with methanol for 8-10 hours.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Purification (Column Chromatography):
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable solvent like hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the target compounds (this compound and salannin) based on their TLC profiles.
-
Further purify the pooled fractions using preparative HPLC if necessary.
-
Protocol 2: Maceration and Column Chromatography for Nimbin Isolation
This protocol provides a general framework for the isolation of nimbin from neem leaves.
Materials:
-
Dried and powdered neem leaves
-
Ethanol
-
Silica gel for column chromatography
-
Eluting solvents (e.g., petroleum ether-ethyl acetate gradient)
Procedure:
-
Extraction: Macerate the powdered neem leaves (100 g) in ethanol (500 mL) for 48-72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate using a rotary evaporator.
-
Purification (Column Chromatography):
-
Follow a similar column chromatography procedure as described in Protocol 4.2.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Monitor the fractions by TLC to identify and isolate nimbin.
-
Protocol 3: Extraction and Purification of Gedunin from Neem Fruit
This protocol focuses on the isolation of gedunin from the outer layer of neem fruit.
Materials:
-
Dried and powdered neem fruit epicarp
-
Methanol
-
Silica gel for column chromatography
-
Eluting solvents (e.g., chloroform-methanol gradient)
Procedure:
-
Extraction: Extract the powdered neem fruit epicarp (100 g) with methanol by a suitable method (e.g., Soxhlet or maceration).
-
Concentration: Concentrate the methanolic extract to obtain a crude residue.
-
Purification (Column Chromatography):
-
Perform column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Monitor fractions by TLC to isolate gedunin.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Related Limonoids
Several studies have indicated that limonoids like gedunin and nimbolide exert their biological effects, particularly their anticancer activities, by modulating key signaling pathways.
-
Gedunin: Gedunin has been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway . It can also inhibit the heat shock protein 90 (Hsp90), leading to the degradation of client proteins involved in cancer cell survival.[5][7][8]
-
Nimbin: Studies suggest that nimbin possesses anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway .[9]
-
Salannin and this compound: The precise signaling pathways modulated by salannin and this compound are less characterized. However, their anti-inflammatory effects suggest a possible interaction with inflammatory pathways like the MAPK and NF-κB signaling cascades .[10] Further research is needed to elucidate their specific molecular targets.
Experimental Workflow for Limonoid Extraction and Purification
The general workflow for isolating this compound and related limonoids from plant material is depicted below.
Conclusion
The protocols and data presented in these application notes provide a comprehensive starting point for the extraction and purification of this compound and related limonoids. Researchers are encouraged to optimize these methods based on their specific starting material and available laboratory equipment. The continued investigation of these bioactive compounds holds significant promise for the development of new therapeutic agents.
References
- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. ijcrt.org [ijcrt.org]
- 5. worldneemorganisation.org [worldneemorganisation.org]
- 6. lcms.cz [lcms.cz]
- 7. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Field Application Studies of Deacetylsalannin for Pest Control: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct field application studies focusing exclusively on Deacetylsalannin for pest control are limited in publicly available scientific literature. The following application notes and protocols are based on studies of neem-based formulations, which contain a complex mixture of bioactive limonoids, including this compound. The data and protocols provided should be interpreted as representative of neem-based products and not solely of this compound.
Introduction
The primary modes of action of neem limonoids are as an antifeedant and an insect growth regulator.[3][4][5] They deter insects from feeding on treated plants and interfere with their hormonal systems, disrupting molting, development, and reproduction.[6][7]
Quantitative Data
While specific field efficacy data for pure this compound is not available, the concentration of this compound in various commercial neem-based biopesticides has been quantified. This data provides an indication of the potential exposure levels of this compound in field applications.
Table 1: Concentration of this compound and other Limonoids in Commercial Neem-Based Biopesticides
| Product Code | Azadirachtin A (mg/L) | Azadirachtin B (mg/L) | This compound (mg/L) | Salannin (mg/L) |
| A | 5620 | 3440 | 1850 | 3440 |
| B | 43.1 | Not Detected | 14.6 | 30.7 |
| Q | 1180 | 73.1 | 394 | 692 |
| R | 1310 | 90.5 | 450 | 811 |
| S | 1540 | 105 | 530 | 945 |
| T | 1780 | 123 | 610 | 1090 |
| U | 2130 | 146 | 730 | 1310 |
| V | 2560 | 176 | 880 | 1570 |
Source: Adapted from a study on the insecticidal limonoid content of commercial biopesticides.[8] Note: Product codes are anonymized.
Experimental Protocols
The following is a representative protocol for conducting a field efficacy trial of a neem-based insecticide containing this compound. This protocol is based on general principles of insecticide field trials and should be adapted to specific crops, target pests, and local conditions.
Objective
To evaluate the efficacy of a neem-based insecticide formulation (containing this compound) in controlling a target insect pest population on a specific crop under field conditions.
Materials
-
Test Product: A commercial neem-based insecticide with a known concentration of this compound and other limonoids.
-
Reference Product: A standard commercial insecticide known to be effective against the target pest.
-
Untreated Control: Water or a blank formulation without the active ingredients.
-
Spraying Equipment: Calibrated backpack sprayers or similar application equipment.
-
Personal Protective Equipment (PPE): Gloves, goggles, lab coat, and mask.
-
Data Collection Tools: Data sheets, pens, insect counting grids, and a camera.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[9][10]
-
Treatments:
-
T1: Test Product (Neem-based formulation) at recommended dose.
-
T2: Reference Product at recommended dose.
-
T3: Untreated Control.
-
-
Replicates: A minimum of four replicates for each treatment.[11]
-
Plot Size: The size of each experimental plot will depend on the crop, but a typical size is 5m x 5m, with a buffer zone of at least 1m between plots to prevent spray drift.
Procedure
-
Site Selection and Preparation: Choose a field with a uniform crop stand and a known history of infestation by the target pest. Divide the field into plots according to the experimental design.
-
Pre-treatment Pest Scouting: Before the first application, assess the initial pest population density in each plot. This can be done by counting the number of pests per plant or per leaf on a random sample of plants within each plot.
-
Application of Treatments: Apply the treatments to the designated plots using a calibrated sprayer to ensure uniform coverage. Spraying should be done in the morning or evening to avoid phytotoxicity and to minimize impact on pollinators.[2][13] The untreated control plots should be sprayed with water or a blank formulation.
-
Post-treatment Data Collection: Assess the pest population at regular intervals after application (e.g., 3, 7, and 14 days after treatment). Use the same scouting method as the pre-treatment assessment.
-
Phytotoxicity Assessment: Visually inspect the plants in each plot for any signs of phytotoxicity (e.g., leaf burning, discoloration) at each data collection interval.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA for RCBD) to determine the significance of the differences between treatments. Calculate the percentage of pest reduction for each treatment compared to the untreated control.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a field efficacy trial of a botanical insecticide.
Generalized Signaling Pathway for Neem Limonoids
The precise signaling pathways affected by this compound are not well-documented. However, the general mode of action for neem limonoids, particularly Azadirachtin, involves interference with the insect's endocrine system, specifically the molting hormone ecdysone. The following diagram illustrates a simplified, hypothetical signaling pathway.
Effects on Non-Target Organisms
Neem-based pesticides are generally considered to have low toxicity to mammals and are relatively safe for many beneficial insects, such as pollinators (e.g., bees) and predators (e.g., ladybugs), especially when applications are timed to avoid peak activity periods of these organisms.[14] The primary mode of action requires ingestion of the treated plant material, which minimizes harm to non-phytophagous insects.[14]
However, some studies have indicated potential negative effects on certain beneficial and non-target organisms:
-
Aquatic Organisms: Neem extracts can be toxic to fish and other aquatic wildlife. Care should be taken to avoid contamination of water bodies.[6]
-
Soil Organisms: Neem cake, a byproduct of neem oil extraction, has been shown to have nematicidal properties and can reduce populations of plant-parasitic nematodes.[14] While beneficial for crop protection, the broader impact on the soil microbiome is an area of ongoing research. Some studies suggest that azadirachtin can reduce the number of free-living, non-target nematodes.[15]
-
Beneficial Nematodes: Laboratory studies have shown that some commercial neem products may have a limited negative impact on the viability of entomopathogenic nematodes used for biological control, though some formulations appear to be compatible.[15]
Conclusion
This compound is a significant component of neem-based biopesticides and likely contributes to their overall insecticidal activity. While specific field data for this compound alone is scarce, the extensive research on neem formulations provides a solid foundation for its application in pest management. The protocols and information presented here offer a starting point for researchers and professionals interested in the field application of neem-based products containing this compound. Further research is warranted to isolate the specific effects of this compound and to optimize its use in sustainable agriculture.
References
- 1. Neem oil stops leaf pests: why this natural treatment is a gardener’s favourite - MenuThaiFleet [menuthai-fleet.co.uk]
- 2. Neem: The Most Versatile Botanical Pesticide for Pest Management - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 3. Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of neem as a Biological Pest Control agent - Winrock International [winrock.org]
- 7. Effects on Insects - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 11. An experiment with insecticides | Introduction to Experimental Design - passel [passel2.unl.edu]
- 12. 420packaging.com [420packaging.com]
- 13. How to Use Neem Oil Spray as an Organic Insecticide [thespruce.com]
- 14. Effects on Other Organisms - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Deacetylsalannin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro bioactivity of Deacetylsalannin, a limonoid compound found in neem (Azadirachta indica). The protocols cover key bioactivities attributed to this compound and related limonoids, including anticancer, anti-inflammatory, and insecticidal effects.
Anticancer Bioactivity
This compound, like other neem limonoids, is anticipated to exhibit cytotoxic and pro-apoptotic effects on cancer cells. The following protocols are designed to assess these activities.[1]
Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]
Experimental Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Cancer Cell Line | This compound IC₅₀ (µM) - 48h | Doxorubicin IC₅₀ (µM) - 48h |
| MCF-7 | To be determined | Reference value |
| PC-3 | To be determined | Reference value |
| A549 | To be determined | Reference value |
Apoptosis Induction Assessment by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for assessing apoptosis induction.
Signaling Pathway Analysis: NF-κB and MAPK
This compound may exert its anticancer effects by modulating key signaling pathways like NF-κB and MAPK, which are often dysregulated in cancer.[9][10][11][12][13][14][15][16]
Experimental Protocols:
-
NF-κB Activity (Luciferase Reporter Assay):
-
MAPK Pathway Activation (Western Blot):
Signaling Pathway Diagram: Potential Anticancer Mechanism of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Ethanolic neem (Azadirachta indica) leaf extract induces apoptosis in the hamster buccal pouch carcinogenesis model by modulation of Bcl-2, Bim, caspase 8 and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Deacetylsalannin Extraction from Neem
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the yield of Deacetylsalannin from neem (Azadirachta indica) extraction. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a tetranortriterpenoid, a type of limonoid, found in the neem tree. Like other major limonoids such as Azadirachtin, Salannin, and Nimbin, it is a bioactive compound with significant insecticidal properties.[1] Its isolation and study are crucial for the development of natural biopesticides and potentially other pharmaceutical applications.
Q2: Which part of the neem tree is the best source for this compound? A2: Neem seeds, specifically the kernels, are the primary and most concentrated source of this compound and other insecticidal limonoids.[2][3][4] While leaves also contain these compounds, the concentration is generally lower.[2][5] For maximizing yield, using high-quality, mature neem seed kernels is recommended.
Q3: What are the most effective solvents for extracting this compound? A3: this compound is a moderately polar compound. Therefore, polar solvents are most effective for its extraction after an initial de-fatting step.
-
Ethanol and Methanol: These are the most commonly used polar solvents and have shown high efficiency in extracting limonoids.[6][7][8]
-
Binary Solvent Systems: A mixture of solvents can enhance extraction efficiency. For instance, a 50:50 mixture of n-hexane and ethanol has been shown to be effective for simultaneously extracting oil and limonoids.[2] For purification, a biphasic system like hexane:butanol:methanol:water can be used in counter-current chromatography.[9]
Q4: What is "de-fatting" and why is it a critical step? A4: De-fatting, or de-oiling, is the process of removing the high concentration of oil (lipids) from the neem seeds before extracting the target limonoids. Neem kernels can contain 40-50% oil.[4] This step is critical because the oil can interfere with the subsequent extraction and purification of this compound. The standard procedure is to first extract the ground kernels with a non-polar solvent like n-hexane, which dissolves the oil but leaves the more polar limonoids behind in the seed cake.[7][8][10]
Troubleshooting Guide
Q5: My this compound yield is consistently low. What are the likely causes? A5: Low yield can stem from several factors throughout the experimental workflow. Use the following points to diagnose the issue:
-
Poor Raw Material Quality: The concentration of this compound varies based on the geographic origin, genetics, and ripeness of the neem seeds.[4][11] Using old or improperly stored seeds can lead to significant degradation of bioactive compounds.[12] Always use fresh, mature seeds from a reputable source.
-
Inefficient Grinding: If the seed kernels are not ground into a fine enough powder, the solvent cannot efficiently penetrate the plant tissue to extract the compounds.[13]
-
Incomplete De-fatting: Residual oil in the neem cake will hinder the subsequent polar solvent extraction. Ensure the de-fatting step is thorough, potentially by performing multiple hexane washes.
-
Incorrect Solvent Choice: Using a solvent with inappropriate polarity will result in poor extraction. For this compound, ensure you are using a polar solvent like ethanol or methanol after the de-fatting step.
-
Sub-optimal Extraction Parameters: Factors like temperature, extraction time, and the solid-to-solvent ratio are crucial.[14][15] These may need to be optimized for your specific setup. Refer to the protocols and data tables below.
Q6: The initial extract is very oily and difficult to work with. How can I fix this? A6: This is a classic sign of incomplete or skipped de-fatting. Before extracting with a polar solvent like ethanol, you must first extract the ground neem kernel powder with n-hexane. This non-polar solvent will remove the majority of the neem oil. The remaining solid material (the "cake") is then dried to remove residual hexane and used for the main extraction.[7]
Q7: My final product is impure. What purification methods are recommended? A7: Crude extracts contain a complex mixture of limonoids and other phytochemicals. A multi-step purification process is necessary.
-
Solvent Partitioning: After obtaining the crude polar extract, you can partition it between two immiscible solvents, such as petroleum ether and 95% aqueous methanol, to achieve a preliminary separation of compounds based on polarity.[7]
-
Chromatography: For higher purity, chromatographic techniques are essential.
-
Vacuum Liquid Chromatography (VLC) / Flash Chromatography: Excellent for initial fractionation of the extract using silica gel.[7]
-
Counter-Current Chromatography (CCC): A powerful technique that uses a biphasic solvent system (e.g., hexane:butanol:methanol:water) to separate compounds with very similar polarities, and has been used successfully to isolate this compound.[9]
-
Preparative HPLC: Can be used for the final purification step to obtain highly pure this compound.[9]
-
Data Summary: Extraction Methods & Yields
The yield of specific compounds like this compound is highly dependent on the raw material and precise experimental conditions. The following tables summarize general findings on total extract yields and the extraction of related limonoids, which can guide optimization efforts.
Table 1: Comparison of Extraction Methods for Neem Compounds
| Extraction Method | Typical Solvent(s) | Key Advantages | Reference |
|---|---|---|---|
| Soxhlet Extraction | Ethanol, Methanol, n-Hexane | High extraction efficiency, well-established | [1] |
| Immersion (Maceration) | Ethanol, Water | Simple setup, can be done at room temp. | [6][16] |
| Ultrasound-Assisted (UAE) | Ethanol, Methanol | Reduced extraction time, increased yield | [17][18] |
| Microwave-Assisted (MAE) | Ethanol-Water | Very fast, reduced solvent consumption | [1][19] |
| Pressurized Liquid (PLE) | Hexane, Ethyl Acetate, Ethanol | Fast, efficient, automated | [5] |
| Supercritical CO₂ (SFE) | CO₂, Methanol (co-solvent) | "Green" solvent, yields clean extract |[1][20] |
Table 2: Influence of Solvent on Neem Leaf Extract Yield
| Solvent | Extraction Method | Total Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Immersion | 22.0% | [6] |
| Ethanol | Soxhlet | 21.5% | [6] |
| Methanol | Soxhlet | Not specified | [13] |
| Ethyl Acetate | Soxhlet | Lower than ethanol | [6] |
| n-Hexane | Soxhlet | 15.0% | [6] |
| Water | Immersion | ~9.8% | [6] |
Note: This table refers to total extract yield from leaves, not pure this compound from seeds. However, it effectively demonstrates solvent polarity's role in extraction efficiency.
Experimental Protocols
Protocol 1: De-fatting of Neem Seed Kernels
-
Preparation: Weigh 100g of mature, dried neem seed kernels. Grind them into a fine powder (particle size of 400-700 µm is effective) using a blender.[2]
-
Hexane Extraction: Place the neem powder into a Soxhlet apparatus. Extract with 500 mL of n-hexane for 6-8 hours, or until the solvent running through the siphon is clear.
-
Drying: Carefully remove the de-fatted neem cake from the Soxhlet thimble and spread it on a tray.
-
Solvent Removal: Place the tray in a fume hood overnight to allow residual hexane to evaporate completely. A vacuum oven at a low temperature (40°C) can also be used to expedite drying. The resulting dry, oil-free powder is ready for limonoid extraction.
Protocol 2: Soxhlet Extraction of this compound
-
Setup: Place the 100g of de-fatted neem cake powder (from Protocol 1) into a clean Soxhlet thimble.
-
Extraction: Add 500 mL of 95% ethanol to the round-bottom flask and assemble the Soxhlet apparatus. Heat the flask using a heating mantle to maintain a steady boil.
-
Duration: Allow the extraction to proceed for 6-8 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the ethanolic extract from the flask. Use a rotary evaporator to remove the ethanol under reduced pressure.
-
Crude Extract: The resulting thick, dark residue is the crude extract, which contains this compound and other limonoids. This extract can now be taken for further purification.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. soachim.info [soachim.info]
- 4. ijcmas.com [ijcmas.com]
- 5. Antiproliferative Activity of Neem Leaf Extracts Obtained by a Sequential Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]
- 8. EP0581467A1 - Stable extracts from neem seeds - Google Patents [patents.google.com]
- 9. Purification of the seven tetranortriterpenoids in neem (Azadirachta indica) seed by counter-current chromatography sequentially followed by isocratic preparative reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4946681A - Method to prepare an improved storage stable neem seed extract - Google Patents [patents.google.com]
- 11. Influence of Physicochemical Characteristics of Neem Seeds (Azadirachta indica A. Juss) on Biodiesel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmrise.bayer.com [farmrise.bayer.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of different solvents on the extraction of phytochemical compounds of Neem (Azadirachta indica A. Juss) [sid.ir]
- 17. Green and efficient extraction of phenolic compounds from Neem leaves using deep eutectic solvents based ultrasonic-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized microwave-assisted azadirachtin extraction using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylsalannin stability issues in different solvents
Welcome to the technical support center for deacetylsalannin. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting and FAQs
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like other limonoids, is susceptible to degradation under certain conditions. The primary factors contributing to its instability are:
-
Light Exposure: this compound is highly sensitive to light, particularly sunlight and UV radiation. Photodegradation can occur rapidly, with studies on related limonoids showing significant degradation within minutes to hours of exposure.[1] It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Solvent Type: The choice of solvent significantly impacts the stability of this compound. Protic solvents, which can donate protons (e.g., water, methanol, ethanol), may facilitate hydrolysis of ester groups present in the molecule. Aprotic and neutral solvents generally offer better stability.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 4°C or -20°C.
-
pH: Although specific data for this compound is limited, related limonoids like azadirachtin are known to be unstable in both strongly acidic and alkaline conditions. Neutral or mildly acidic conditions (pH 4-6) are generally preferred for aqueous solutions.[1]
-
Presence of Oxidizing Agents: Oxidative degradation can occur, especially if the solvent is not degassed or if it contains impurities.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For optimal stability, it is recommended to use high-purity, dry, aprotic solvents. Based on studies of the related limonoid azadirachtin, the stability of this compound can be expected to follow a similar trend, with greater stability in:[1]
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions; however, the stability of compounds in DMSO can be variable and should be assessed for your specific application.[2] For short-term use, these solvents are generally acceptable if protected from light and stored at low temperatures. For long-term storage, preparing aliquots of a concentrated stock solution in a suitable aprotic solvent and storing them at -20°C or below is recommended to minimize freeze-thaw cycles.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The potential degradation pathways for limonoids include:
-
Photodegradation: Exposure to light can lead to complex rearrangements and transformations. For the related compound salannin, photolysis results in the formation of isomeric lactone products.[3]
-
Hydrolysis: In the presence of water or protic solvents, the ester linkages in this compound can be hydrolyzed.
-
Oxidation: The furan ring and other susceptible moieties in the this compound structure can undergo oxidation.
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for determining the molecular weights of the degradation products and aiding in their structural elucidation.
Quantitative Stability Data
While specific kinetic data for this compound is scarce in the literature, the following table summarizes stability information for total limonoids (including this compound) in environmental conditions and provides a qualitative ranking of solvent stability based on data from the closely related limonoid, azadirachtin.
| Condition/Solvent | Half-life (t½) / Stability Ranking | Citation(s) |
| Environmental Conditions | ||
| Water (aerobic) | 86.6 - 173 days | [4] |
| Dry Soil | 43.3 - 57.7 days | [4] |
| Wet Soil | 6.4 - 12.3 days | [4] |
| Sunlight Exposure | Minutes | [1] |
| Organic Solvents (Qualitative) | Relative Stability (High to Low) | |
| Acetonitrile | 1 (Most Stable) | [1] |
| Dimethylformamide (DMF) | 2 | [1] |
| Methanol | 3 | [1] |
| Ethanol | 4 (Least Stable) | [1] |
Note: The stability in organic solvents is inferred from studies on azadirachtin and should be used as a general guideline.[1] It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (Methanol, Acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Photostability chamber or a light source with controlled temperature and humidity
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Transfer a known amount of solid this compound into a vial and place it in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, subject an aliquot of the stock solution to the same temperature.
-
Photodegradation: Expose an aliquot of the stock solution and a sample of solid this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation and Stabilization of Deacetylsalannin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of deacetylsalannin and its stabilization methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a limonoid, a type of triterpenoid, naturally occurring in the neem tree (Azadirachta indica)[1][2]. It is of significant interest due to its anti-inflammatory and insecticidal properties[1][2][3]. Photodegradation, the breakdown of molecules upon exposure to light, is a major concern as it can lead to a loss of biological activity and the formation of potentially unwanted degradation products. This instability can impact its efficacy in both pharmaceutical and agricultural applications.
Q2: Which functional groups in this compound are most susceptible to photodegradation?
The chemical structure of this compound contains several functional groups that can absorb UV radiation and are prone to photochemical reactions. The most susceptible moieties include:
-
Furan Ring: Furan rings are known to undergo photoisomerization and photo-oxidation upon UV irradiation[4][5].
-
Ester Groups: Esters can be susceptible to photocleavage, leading to the breakdown of the molecule[6][7][8].
-
Carbon-Carbon Double Bonds: The molecule contains several double bonds that can undergo photoisomerization or cycloaddition reactions.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound have not been extensively characterized in the literature, based on the photochemistry of its functional groups, likely degradation pathways could involve:
-
Furan ring opening or rearrangement: This can lead to the formation of cyclopropenyl derivatives or other isomeric structures[4][9].
-
Ester hydrolysis or cleavage: This would result in the separation of the tiglic acid moiety from the main limonoid scaffold.
-
Oxidation of the hydrocarbon backbone: This can introduce hydroxyl or carbonyl groups.
Q4: How can I stabilize this compound against photodegradation?
Several methods can be employed to enhance the photostability of this compound:
-
Use of UV Absorbers: Incorporating UV absorbers into the formulation can protect this compound by absorbing harmful UV radiation[10][11][12][13].
-
Addition of Antioxidants: Antioxidants can quench free radicals and reactive oxygen species generated during photodegradation, thus preventing further degradation[14][15][16].
-
Formulation in Light-Protecting Matrices: Encapsulating or dissolving this compound in matrices that either scatter or absorb light can provide physical protection.
-
Control of Environmental Conditions: Storing this compound solutions in the dark and at low temperatures can significantly slow down degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the photodegradation and stabilization of this compound.
Issue 1: Rapid and Inconsistent Degradation of this compound in Solution
Symptoms:
-
Significant loss of this compound concentration in a short period when exposed to ambient light.
-
High variability in degradation rates between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Effects | The solvent can influence the photodegradation rate. Polar solvents may accelerate certain degradation pathways. |
| Action: Evaluate the stability of this compound in a range of solvents with varying polarities (e.g., acetonitrile, methanol, ethanol, isopropanol). | |
| Presence of Photosensitizers | Impurities in the solvent or sample matrix can act as photosensitizers, accelerating degradation. |
| Action: Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned to remove any residual contaminants. | |
| Inconsistent Light Exposure | Variations in the intensity and wavelength of the light source between experiments will lead to inconsistent results. |
| Action: Use a controlled photochemical reactor with a lamp of known spectral output. Monitor and record the light intensity for each experiment. | |
| Oxygen Availability | The presence of dissolved oxygen can promote photo-oxidative degradation pathways. |
| Action: For mechanistic studies, degas the solvent and perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Performance of Stabilization Methods
Symptoms:
-
The addition of a UV absorber or antioxidant does not significantly reduce the photodegradation rate of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Mismatch of UV Absorption Spectra | The selected UV absorber may not absorb strongly in the wavelength range where this compound is most photosensitive. |
| Action: Measure the UV-Vis absorption spectrum of this compound to identify its λmax. Select a UV absorber with a high molar absorptivity in that region. | |
| Incompatibility of Stabilizer | The stabilizer may not be soluble or stable in the chosen solvent system, or it may react with this compound. |
| Action: Check the solubility and stability of the UV absorber or antioxidant in the experimental medium. Run control experiments with the stabilizer alone to check for any degradation. | |
| Inappropriate Concentration of Stabilizer | The concentration of the stabilizer may be too low to provide adequate protection. |
| Action: Perform a concentration-response study to determine the optimal concentration of the UV absorber or antioxidant. | |
| Incorrect Mechanism of Stabilization | The primary degradation pathway may not be one that is effectively inhibited by the chosen stabilizer (e.g., using an antioxidant when the primary mechanism is not oxidative). |
| Action: Attempt to use a combination of stabilizers that act by different mechanisms (e.g., a UV absorber and an antioxidant). |
Issue 3: Artifacts and Inconsistent Results in HPLC Analysis
Symptoms:
-
Appearance of unexpected peaks, shifting retention times, or changes in peak shape in the chromatogram during a photostability study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | The this compound or its degradation products may be further degrading on the HPLC column. |
| Action: Minimize the time the sample spends in the autosampler. Use a cooled autosampler if available. | |
| Mobile Phase Issues | The mobile phase composition may not be optimal, leading to poor resolution of degradation products or interactions with the stationary phase. |
| Action: Re-optimize the HPLC method, including the mobile phase composition and gradient, to ensure good separation of all components. Ensure the mobile phase is properly degassed[17][18][19]. | |
| Detector Wavelength | The chosen detector wavelength may not be optimal for simultaneously monitoring this compound and its degradation products. |
| Action: Use a photodiode array (PDA) detector to acquire full UV spectra of all peaks to identify the optimal wavelength for quantification. | |
| Formation of Multiple, Unresolved Degradation Products | The photodegradation may be complex, leading to a mixture of products that are not well-separated by the current HPLC method. |
| Action: Consider using a higher resolution column or a different chromatographic technique (e.g., UPLC, LC-MS) to better resolve and identify the degradation products. |
Data Presentation
Table 1: Illustrative Photodegradation Rates of this compound under Different Conditions
| Condition | Solvent | Light Source | Half-life (t1/2) (hours) | First-Order Rate Constant (k) (h-1) |
| Control | Acetonitrile | Simulated Sunlight (300-800 nm) | 2.5 | 0.277 |
| + UV Absorber (Benzophenone derivative, 0.1% w/v) | Acetonitrile | Simulated Sunlight (300-800 nm) | 10.2 | 0.068 |
| + Antioxidant (Butylated hydroxytoluene, 0.1% w/v) | Acetonitrile | Simulated Sunlight (300-800 nm) | 7.8 | 0.089 |
| Dark Control | Acetonitrile | No Light | > 100 | < 0.007 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Table 2: Recommended Classes of Stabilizers for this compound Formulations
| Stabilizer Type | Examples | Mechanism of Action | Considerations for Use |
| UV Absorbers | Benzophenones, Benzotriazoles, Cinnamates | Absorb UV radiation and dissipate it as heat. | Should have high absorbance in the 280-400 nm range. Must be compatible with the formulation and not react with this compound. |
| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherols (Vitamin E), Ascorbic Acid (Vitamin C) | Scavenge free radicals and reactive oxygen species. | Choice depends on the solvent system (BHT/BHA for non-aqueous, Ascorbic Acid for aqueous). |
| Quenchers | Carotenoids (e.g., β-carotene) | Deactivate excited states of photosensitizers. | Can be colored, which may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Determination of Photodegradation Kinetics of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) in the chosen solvent.
-
Light Exposure:
-
Transfer aliquots of the working solution into quartz cuvettes or vials.
-
Place the samples in a calibrated photochemical reactor equipped with a lamp that simulates sunlight (e.g., a Xenon lamp with appropriate filters).
-
Maintain a constant temperature using a cooling system.
-
Simultaneously, prepare a "dark control" sample by wrapping a vial in aluminum foil and placing it in the same reactor.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Immediately analyze the withdrawn aliquots by a validated HPLC-UV method.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water:acetonitrile) to achieve good separation.
-
Monitor the elution at the λmax of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using a calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
Determine the first-order degradation rate constant (k) from the slope of the line and the half-life (t1/2 = 0.693/k).
-
Protocol 2: Evaluation of Stabilizer Efficacy
-
Preparation of Stabilized Solutions: Prepare working solutions of this compound as in Protocol 1, but also containing the stabilizer (UV absorber or antioxidant) at various concentrations.
-
Light Exposure and Sampling: Follow the same procedure for light exposure and sampling as described in Protocol 1.
-
HPLC Analysis: Analyze the samples by HPLC. Ensure that the stabilizer does not co-elute with this compound or its degradation products.
-
Data Analysis:
-
Calculate the degradation rate constant and half-life for each stabilized formulation.
-
Compare the results to the unstabilized control to determine the efficacy of the stabilizer.
-
Calculate the photostabilization factor (PF) as: PF = kunstabilized / kstabilized.
-
Visualizations
Caption: Proposed photodegradation pathways of this compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives [netsci-journal.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review [arccjournals.com]
- 12. US20110237665A1 - Agrochemical Composition Comprising Pesticide and UV Absorber - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. gmi-inc.com [gmi-inc.com]
Troubleshooting low purity in Deacetylsalannin isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues during the isolation and purification of Deacetylsalannin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: this compound is a triterpenoid isolated from the neem tree (Azadirachta indica). Due to its origin, it is often co-extracted with other structurally similar limonoids. The most common impurities include Salannin, Nimbin, and Azadirachtin.[1] These compounds share similar polarities, making their separation challenging.
Q2: My this compound isolate shows signs of degradation. What are the likely causes?
A2: Limonoids, including compounds structurally related to this compound, are known to be sensitive to several environmental factors. Exposure to sunlight (UV radiation), high temperatures, and non-neutral pH conditions can lead to degradation.[1] It is crucial to protect the sample from light and excessive heat throughout the extraction and purification process. Storage should be in a cool, dark, and dry place.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound isolates. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is frequently used. UV detection at around 215-220 nm is suitable for quantification. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.
Q4: What is a typical mobile phase for the separation of this compound from other limonoids by HPLC?
A4: While the optimal mobile phase may vary depending on the specific column and instrument, a good starting point for the separation of this compound and other limonoids is a gradient of acetonitrile and water. A gradient allows for the effective separation of compounds with a range of polarities. For instance, a gradient starting with a lower concentration of acetonitrile and gradually increasing can effectively separate this compound from more polar and less polar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Extraction
Symptoms:
-
TLC analysis of the crude extract shows multiple spots with similar Rf values to this compound.
-
HPLC chromatogram of the crude extract shows a complex mixture of peaks with no clear major component.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Initial Extraction | Ensure the neem seeds are properly defatted with a non-polar solvent like hexane before methanolic extraction to remove oils that can interfere with subsequent purification steps. |
| Presence of a Wide Range of Limonoids | Employ a preliminary purification step, such as liquid-liquid partitioning or flash chromatography, to enrich the this compound content before final purification by preparative HPLC. |
| Degradation During Extraction | Minimize exposure of the extract to high temperatures and direct light. Use amber glassware and consider performing extractions at room temperature or below. |
Problem 2: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Fractions collected from flash or preparative HPLC show the presence of both this compound and other limonoids (e.g., Salannin) when analyzed by TLC or HPLC.
-
The main peak in the HPLC chromatogram is broad or shows shouldering, indicating the presence of a co-eluting impurity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the gradient slope or the initial and final concentrations of the organic solvent (acetonitrile or methanol). For flash chromatography, experiment with different solvent systems, such as hexane-ethyl acetate or dichloromethane-methanol gradients. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading can lead to band broadening and poor separation. |
| Inappropriate Stationary Phase | If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for limonoids. |
Problem 3: Apparent Degradation of this compound During Purification or Storage
Symptoms:
-
Appearance of new, smaller peaks in the HPLC chromatogram of purified fractions over time.
-
A decrease in the area of the this compound peak in stored samples.
-
Color change of the isolate (e.g., yellowing).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Light (Photodegradation) | Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| High Temperature | Avoid heating solutions containing this compound. If solvent evaporation is necessary, use a rotary evaporator at low temperature and reduced pressure. Store purified isolates at -20°C or below for long-term stability. |
| Acidic or Alkaline Conditions | Ensure that all solvents and buffers used are neutral or close to neutral pH. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Based on studies of related limonoids, a pH between 4 and 5 may offer the best stability.[1] |
| Oxidation | Consider purging solutions with an inert gas like nitrogen or argon to minimize contact with oxygen, especially if storing for extended periods. |
Experimental Protocols
Protocol 1: General Extraction of Limonoids from Neem Seeds
-
Defatting: Grind dried neem seed kernels and extract with hexane at a 1:4 (w/v) ratio for 4-6 hours using a Soxhlet apparatus or by stirring at room temperature. Discard the hexane extract.
-
Methanolic Extraction: Air-dry the defatted seed cake and then extract with methanol at a 1:4 (w/v) ratio for 6-8 hours.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning: Dissolve the concentrated methanolic extract in a 1:1 mixture of methanol and water. Partition this solution against an equal volume of a non-polar solvent like hexane or dichloromethane to remove remaining non-polar impurities. The this compound will preferentially remain in the aqueous methanol phase.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Visualizations
Troubleshooting Workflow for Low Purity this compound
Caption: A logical workflow for diagnosing and addressing low purity in this compound isolates.
Signaling Pathway of Potential this compound Degradation
Caption: Environmental factors that can lead to the degradation of this compound.
References
Optimizing mobile phase for Deacetylsalannin HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Deacetylsalannin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in this compound HPLC analysis?
A good starting point for developing a separation method for this compound and other neem limonoids is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2] An initial scouting gradient can help determine the optimal isocratic or gradient conditions.[3]
Q2: What are the common issues encountered during the HPLC separation of this compound?
Common issues include poor resolution from other structurally similar limonoids (like Salannin and Nimbin), peak tailing, and broad peaks.[4][5] These problems can arise from suboptimal mobile phase composition, column degradation, or issues with the HPLC system itself.[5][6]
Q3: How can I improve the resolution between this compound and other co-eluting limonoids?
Optimizing the mobile phase is a key strategy. This can involve adjusting the ratio of organic solvent to water, changing the organic solvent (e.g., methanol instead of or in addition to acetonitrile), or modifying the pH of the aqueous portion of the mobile phase.[3] Fine-tuning the gradient slope in a gradient elution method can also significantly enhance separation.
Q4: What causes peak tailing for this compound and how can I fix it?
Peak tailing for compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and active silanol groups on the silica-based column packing.[4][5] Operating the mobile phase at a lower pH (around 3.0) can help to protonate these silanol groups, minimizing these interactions.[7] Using a highly deactivated or end-capped column can also reduce peak tailing.[4] Other potential causes include column overload, excessive dead volume in the system, or a blocked column frit.[5][7]
Q5: Can I use an isocratic method for this compound analysis?
Yes, an isocratic method can be suitable, especially for quality control applications where the separation of a few key compounds is the primary goal. An isocratic mobile phase of methanol, acetonitrile, and water has been used for the separation of related neem limonoids.[2] However, if analyzing a complex neem extract with a wide range of compounds, a gradient method is often necessary to achieve adequate separation of all components within a reasonable timeframe.[3]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
This compound peak is not baseline-separated from other components, particularly Salannin.
-
Peaks are broad and overlapping.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities. |
| Incorrect Mobile Phase pH | For acidic or basic analytes, adjusting the pH can alter retention and selectivity. For neutral compounds like many limonoids, pH has a lesser effect on retention but can influence the ionization of silanol groups on the column, affecting peak shape. |
| Inadequate Column Efficiency | Ensure the column is in good condition. If the column is old or has been subjected to harsh conditions, its efficiency may be compromised. Replacing the column may be necessary. Using a column with a smaller particle size or a longer length can also increase efficiency and resolution. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
Issue 2: Peak Tailing
Symptoms:
-
The this compound peak is asymmetrical with a trailing edge.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 3.0 using an additive like formic acid or trifluoroacetic acid to suppress the ionization of residual silanol groups.[7] Use a well-end-capped column or a column with a different stationary phase chemistry. |
| Column Overload | Reduce the injection volume or dilute the sample to ensure you are not exceeding the column's loading capacity.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, reversing and flushing the column (if the manufacturer's instructions permit) may help.[4] A guard column can help protect the analytical column from contaminants.[6] |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[7] |
Experimental Protocols
Starting Protocol for this compound HPLC Method Development
This protocol provides a starting point for the separation of this compound from a neem extract. Optimization will likely be required based on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 35% B to 85% B over 35 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Note: This is a suggested starting gradient. The initial and final percentages of Mobile Phase B, as well as the gradient slope, should be optimized for your specific separation needs.
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound HPLC separation.
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. scispace.com [scispace.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. iosrphr.org [iosrphr.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Overcoming Deacetylsalannin Solubility Challenges in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Deacetylsalannin in bioassay environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a limonoid, a type of triterpenoid, isolated from the neem tree (Azadirachta indica)[1][2]. It is recognized for its anti-inflammatory and insect antifeedant properties[1]. Like many other hydrophobic natural products, this compound has poor aqueous solubility, which presents a significant challenge in bioassays[3]. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results, such as underestimated biological activity[3][4].
Q2: What are the recommended solvents for dissolving this compound?
A2: For initial solubilization, organic solvents are necessary. The most commonly used solvents for hydrophobic compounds in biological research are Dimethyl Sulfoxide (DMSO), ethanol, and methanol[5][6]. DMSO is often preferred due to its high solubilizing capacity for a wide range of compounds[6]. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be further diluted in the aqueous bioassay medium[7].
Q3: What is the maximum concentration of organic solvent, like DMSO, that can be used in a cell-based assay?
A3: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 1% (v/v), and ideally should be kept below 0.5%[8]. However, the tolerance can vary between different cell types. It is always recommended to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.
Q4: How should I prepare a this compound solution for my bioassay?
A4: A multi-step dilution process is recommended. First, prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10-20 mM). This stock can then be serially diluted to create intermediate stocks. For the final working solution, the stock should be diluted into the cell culture medium or assay buffer to the desired final concentration, ensuring the final solvent concentration remains in the non-toxic range[7][9].
Q5: My this compound precipitates when I add it to my aqueous buffer. What can I do?
A5: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a Co-solvent: Incorporating a small amount of a water-miscible co-solvent in your final assay buffer can improve solubility[10].
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to help maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Q6: How stable is this compound in solution?
A6: this compound, similar to other limonoids like azadirachtin, is sensitive to environmental factors. It is particularly susceptible to degradation in direct sunlight and is unstable in alkaline (basic) and strongly acidic conditions[11][12]. For optimal stability, solutions should be prepared in a mildly acidic buffer (pH 4-6)[11]. Stock solutions in DMSO should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks[12][13]. It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during the experiment. | The aqueous buffer has a lower solubilizing capacity than the stock solvent. The final concentration of this compound exceeds its solubility limit in the assay medium. | Decrease the final concentration of this compound. Consider using a co-solvent or a solubilizing agent like a non-ionic surfactant in the final assay medium. Pre-warm the assay medium before adding the compound stock solution. |
| Inconsistent or non-reproducible bioassay results. | Incomplete dissolution of the compound in the stock solution. Precipitation of the compound in the assay plate wells. Degradation of the compound over the course of the experiment. | Ensure the primary stock is fully dissolved before making further dilutions. Visually inspect assay plates for any signs of precipitation. Prepare fresh working solutions for each experiment and protect them from light. |
| Observed cellular toxicity is higher than expected. | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. The compound itself is cytotoxic at the tested concentrations. | Perform a solvent control experiment to determine the maximum tolerated solvent concentration for your cell line. Reduce the final concentration of this compound. |
| No biological activity is observed. | The compound is not sufficiently soluble in the assay medium to reach an effective concentration. The compound has degraded. | Re-evaluate the solubilization strategy to ensure the compound is in solution at the tested concentration. Check the stability of the compound under your specific assay conditions (pH, temperature, light exposure). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration primary stock (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Aliquot the primary stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C for up to two weeks[12].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting the primary stock in 100% DMSO or a mixture of DMSO and sterile cell culture medium. This can help to minimize the amount of concentrated DMSO added directly to the cells.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. The final DMSO concentration should be below the cytotoxic level for the specific cell line being used (typically <0.5%).
-
Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by gentle inversion or pipetting to ensure a homogenous solution and prevent localized high concentrations of DMSO.
-
Application: Add the final working solution to the cells in the assay plate.
Quantitative Data Summary
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent | Recommended Use | Maximum Concentration in Cell Culture | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | Primary Stock Solution | < 1% (ideally < 0.5%) | -20°C, protected from light, up to 2 weeks[12] |
| Ethanol | Primary Stock Solution | < 1% | -20°C, protected from light |
| Methanol | Primary Stock Solution | < 1% | -20°C, protected from light |
Note: Specific solubility values for this compound in these solvents are not widely published. Researchers should determine the empirical solubility for their specific batch of the compound.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for addressing precipitation.
Hypothetical Signaling Pathway: Anti-inflammatory Action of this compound
Disclaimer: The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of this compound based on the known activity of other limonoids and anti-inflammatory natural products. Direct experimental evidence for this compound's specific targets in this pathway is still emerging.
Caption: Plausible inhibition of the NF-κB pathway.
References
- 1. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. This compound | CAS:1110-56-1 | Manufacturer ChemFaces [chemfaces.com]
- 13. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylsalannin degradation during storage and prevention
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of deacetylsalannin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a limonoid, a type of triterpenoid, naturally found in the neem tree (Azadirachta indica).[1] It is of interest for its potential biological activities, including anti-inflammatory and antifeedant properties.[1][2] The stability of this compound is a critical concern because, like many complex natural products, it can degrade under various environmental conditions, leading to a loss of potency and the formation of potentially undesirable byproducts.
Q2: What are the primary factors that cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented, based on studies of related limonoids like azadirachtin and salannin, the primary factors contributing to its degradation are:
-
Light (Photodegradation): Exposure to sunlight is a major cause of degradation for neem limonoids.[2][] Studies on related compounds have shown rapid degradation within hours or even minutes of sun exposure.[2][]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
pH (Hydrolysis): this compound contains an ester functional group which can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.
Q3: What are the expected degradation products of this compound?
Specific degradation products of this compound have not been extensively characterized in the available literature. However, based on its chemical structure, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the tiglate ester group to yield des-tigloyl-deacetylsalannin and tiglic acid.
-
Isomerization: Rearrangement of the molecule under certain pH or thermal conditions.
-
Oxidation: Modification of the furan ring or other susceptible parts of the molecule.
Further research using forced degradation studies is necessary to definitively identify the degradation products.[4][5]
Q4: How can I prevent the degradation of this compound during storage?
To minimize degradation, this compound should be stored under the following conditions:
-
Protection from Light: Store in amber vials or containers that block UV light.
-
Low Temperature: Storage at 4°C is recommended, with -20°C being even better for long-term storage.[]
-
Inert Atmosphere: For highly sensitive applications, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Neutral pH: If in solution, maintain a neutral pH to minimize hydrolysis.
Q5: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the sample has been improperly stored or handled, the extra peaks are likely degradation products.
-
Impurities: The initial purity of your this compound standard should be considered.
-
Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.
-
Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., a plant extract or formulation), other components may be co-eluting.
To troubleshoot, you should run a fresh, properly handled standard, check your solvent blanks, and consider performing a forced degradation study to identify the retention times of potential degradation products.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the storage and analysis of this compound.
Quantitative Data Summary
The following table summarizes the known stability data for this compound and related limonoids. Note that specific quantitative degradation kinetics for this compound are not widely available, and much of the data is inferred from studies on complex neem extracts or related compounds.
| Compound/Mixture | Condition | Parameter | Result | Reference |
| Neem Limonoids (including this compound) | Sunlight Exposure | Half-life | A few minutes | [2][] |
| Azadirachtin A | Sunlight Exposure | Half-life | ~11.3 hours | [2][] |
| Azadirachtin B | Sunlight Exposure | Half-life | ~5.5 hours | [2][] |
| This compound in Peach Epicuticular Waxes | Field Conditions | Stability | More stable than surface residues | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Keep at room temperature. Withdraw samples at time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water. Incubate at 60°C and collect samples at specified intervals.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Place solid this compound in an oven at 80°C. Dissolve samples at different time points in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber). Protect a control sample from light. Collect samples at various intervals.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method that can be optimized for the quantification of this compound and the separation of its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating limonoids. A starting point could be a gradient from 40% acetonitrile to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 215-220 nm is likely appropriate.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study or storage stability study with the mobile phase to a concentration within the linear range of the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (the ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness.
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis as a primary mechanism. The identification of these products would require experimental confirmation.
References
- 1. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1110-56-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction for Deacetylsalannin Cleanup
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the refinement of solid-phase extraction (SPE) protocols tailored for the cleanup of Deacetylsalannin. It is intended for researchers, scientists, and professionals in drug development who are utilizing SPE for the purification of this and structurally similar limonoids.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase (sorbent) for this compound cleanup?
A1: For this compound, a moderately non-polar compound, reversed-phase sorbents like C18 (Octadecylsilane) are generally the first choice.[1][2] The hydrophobic nature of C18 allows for the retention of this compound from a more polar sample matrix. For more polar impurities, a normal-phase sorbent such as silica gel may be effective.[3][4] The selection should be guided by the polarity of the impurities you aim to remove.
Q2: How do I choose the right conditioning, washing, and elution solvents?
A2: The choice of solvents is critical for a successful separation.
-
Conditioning: The sorbent must be activated to ensure proper interaction with the analyte. For C18, this typically involves washing with a water-miscible organic solvent like methanol or acetonitrile, followed by an equilibration step with the same solvent system as your sample.[5]
-
Washing: The wash solvent should be strong enough to remove weakly bound impurities without eluting the this compound. A common starting point for C18 is a mixture of water and a small percentage of an organic solvent (e.g., 10-20% methanol or acetonitrile).
-
Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For a C18 sorbent, this is typically a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).
Q3: What is a typical recovery rate I can expect for this compound using SPE?
A3: While specific recovery data for this compound is not extensively published, for similar non-polar compounds on C18 cartridges, recovery rates can range from 85% to over 95% with an optimized protocol.[6] Factors such as the sample matrix, sorbent mass, and flow rate will significantly impact the final recovery.
Q4: Can I reuse my SPE cartridges?
A4: For most analytical applications, it is not recommended to reuse SPE cartridges. Reuse can lead to cross-contamination and inconsistent results. For method development or preliminary screening, reuse may be considered if a rigorous cleaning and regeneration protocol is validated.
Troubleshooting Guide
Below are common issues encountered during the solid-phase extraction of this compound, along with their potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low Recovery of this compound | Analyte did not bind to the sorbent: The sample solvent may be too non-polar, causing the this compound to pass through with the loading solution. | - Increase the polarity of the sample loading solution by diluting with water or a more polar solvent.[7] - Ensure the sorbent is properly conditioned and equilibrated.[5] |
| Analyte eluted during the wash step: The wash solvent is too strong (too much organic content). | - Decrease the percentage of organic solvent in the wash solution.[8] - Analyze the wash eluate to confirm the presence of this compound. | |
| Incomplete elution: The elution solvent is too weak or the volume is insufficient. | - Increase the non-polar character of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[8][9] - Increase the volume of the elution solvent and consider eluting with multiple smaller volumes.[9] | |
| Poor Reproducibility | Inconsistent flow rate: Variable flow rates can affect the interaction time between the analyte and the sorbent. | - Use a vacuum manifold or positive pressure manifold to maintain a consistent flow rate.[9] A typical flow rate during sample loading is 2 to 4 mL/min. |
| Sorbent bed drying out: If the sorbent bed dries out after conditioning and before sample loading, the retention of the analyte can be compromised. | - Ensure the sorbent bed remains wetted throughout the process until the elution step.[9] | |
| Inconsistent sample preparation: Variations in the sample matrix or pH can affect analyte binding. | - Standardize the sample preparation protocol, including pH adjustment if necessary. | |
| Presence of Impurities in the Final Eluate | Wash step is too weak: The wash solvent is not effectively removing interfering compounds. | - Gradually increase the strength of the wash solvent (increase the organic percentage) while monitoring the eluate for any loss of this compound. |
| Sorbent overload: The mass of the sample loaded onto the cartridge exceeds its capacity.[7] | - Reduce the amount of sample loaded onto the cartridge. - Use a cartridge with a larger sorbent mass.[5] | |
| Slow or Blocked Flow Rate | Particulate matter in the sample: Solids in the sample can clog the frits of the SPE cartridge. | - Centrifuge or filter the sample before loading it onto the cartridge.[7] |
| High sample viscosity: A viscous sample will flow slowly through the sorbent bed. | - Dilute the sample with a less viscous solvent.[7] |
Experimental Protocols
Example Protocol: this compound Cleanup using a C18 SPE Cartridge
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
1. Sorbent Selection:
-
Sorbent: C18 (Octadecylsilane), 500 mg
2. Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of a water-miscible organic solvent (e.g., methanol or acetonitrile).
-
Dilute the sample with water to a final organic solvent concentration of ≤10%. This ensures that the this compound will be retained on the C18 sorbent.
-
Filter or centrifuge the sample to remove any particulate matter.
3. SPE Procedure:
-
Step 1: Conditioning
-
Pass 5 mL of methanol through the C18 cartridge.
-
-
Step 2: Equilibration
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Step 3: Sample Loading
-
Load the prepared sample onto the cartridge at a flow rate of approximately 2-4 mL/min.
-
Collect the eluate and save it for analysis to check for analyte breakthrough.
-
-
Step 4: Washing
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Collect the wash eluate for analysis to check for analyte loss.
-
-
Step 5: Elution
-
Elute the this compound with 5 mL of 90% acetonitrile in water.
-
Collect the eluate. This fraction contains the purified this compound.
-
4. Post-Elution:
-
The collected eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for further analysis (e.g., by HPLC).
Data Presentation
The following table provides a template for summarizing the quantitative data from your SPE method development experiments.
| SPE Step | Solvent System | Volume (mL) | This compound Recovered (%) | Purity (%) |
| Loading Eluate | Sample in 10% MeOH | Varies | ||
| Wash Eluate | 10% MeOH in Water | 5 | ||
| Final Eluate | 90% ACN in Water | 5 |
Note: Recovery and purity should be determined by a validated analytical method, such as HPLC-UV or LC-MS.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the SPE process.
Caption: Experimental workflow for this compound cleanup using SPE.
References
- 1. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 9. welch-us.com [welch-us.com]
Technical Support Center: Chromatographic Analysis of Deacetylsalannin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of Deacetylsalannin.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to their structural similarities, the most common co-eluting compounds with this compound are other limonoids found in neem (Azadirachta indica) extracts. These primarily include Salannin, Nimbin, and Azadirachtin B. The separation of this compound and Salannin can be particularly challenging due to their close chemical structures.
Q2: What are the initial signs of a co-elution problem in my chromatogram?
A2: Signs of co-elution can range from subtle to obvious. Look for:
-
Peak Tailing or Fronting: Asymmetrical peaks where the latter or former half of the peak is drawn out.
-
Broader than Expected Peaks: Peaks that are wider than other peaks in the same chromatogram eluting under similar conditions.
-
Shoulders on the Peak: A small, secondary peak that is not fully resolved from the main peak of interest.
-
Inconsistent Peak Area/Height: Poor reproducibility of quantitative results across multiple injections of the same sample.
-
Failed Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), the peak purity analysis will indicate the presence of more than one component under a single peak.
Q3: Can my sample preparation method contribute to co-elution issues?
A3: Absolutely. Inadequate sample cleanup can introduce interfering compounds from the sample matrix, leading to co-elution. For complex matrices like neem extracts, a simple liquid-liquid extraction may not be sufficient. Solid-Phase Extraction (SPE) is often recommended to remove interfering substances before HPLC analysis. Using graphitized carbon black SPE cartridges has been shown to be effective in cleaning up neem oil samples and reducing interferences.[1][2]
Q4: What are "ghost peaks" and how can they affect my analysis of this compound?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample.[3][4][5] They can be caused by contaminants in the mobile phase, bleed from the column, or carryover from previous injections.[3][4][5] Ghost peaks can co-elute with this compound, leading to inaccurate quantification. To identify ghost peaks, run a blank gradient (without injecting a sample).[3] If peaks are still present, the source is likely the mobile phase or the HPLC system itself.
Troubleshooting Guide for Co-elution Problems
When facing co-elution issues with this compound, a systematic approach to troubleshooting is essential. The following sections provide guidance on optimizing your chromatographic method to achieve better separation.
Optimizing Mobile Phase Composition
The composition of the mobile phase is a critical factor in achieving resolution between this compound and co-eluting compounds.
Problem: Poor resolution between this compound and Salannin.
Troubleshooting Steps:
-
Adjust the Organic Modifier Ratio: Small changes in the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can significantly impact selectivity. Methodically vary the percentage of the organic modifier in small increments (e.g., 1-2%).
-
Change the Organic Modifier: If adjusting the ratio is insufficient, switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter the elution order and improve separation due to different solvent selectivities.
-
Modify the Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can change their retention behavior and improve separation. While limonoids are generally neutral, this can be a useful strategy if co-eluting impurities are ionizable.
Quantitative Data Summary: Mobile Phase Optimization
| Mobile Phase Composition (Acetonitrile:Water, v/v) | This compound Retention Time (min) | Salannin Retention Time (min) | Resolution (Rs) |
| 40:60 | 12.5 | 13.1 | 1.2 |
| 45:55 | 10.2 | 10.7 | 1.4 |
| 50:50 | 8.1 | 8.5 | 1.1 |
Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific column, temperature, and HPLC system used.
Modifying Chromatographic Conditions
Beyond the mobile phase, other instrumental parameters can be adjusted to resolve co-elution.
Problem: Broad peaks leading to poor resolution.
Troubleshooting Steps:
-
Decrease the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution, although it will also increase the run time.
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing peak shape and resolution. Experiment with temperatures in the range of 25-40°C.
-
Change the Column Chemistry: If other adjustments fail, the stationary phase may not be suitable for the separation. Consider a column with a different chemistry (e.g., a phenyl-hexyl phase instead of a standard C18) to exploit different separation mechanisms.
Workflow for Troubleshooting Co-elution
The following diagram illustrates a logical workflow for addressing co-elution problems in the analysis of this compound.
Caption: A logical workflow for troubleshooting co-elution problems.
Experimental Protocols
General HPLC Method for Limonoid Analysis
This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting gradient could be:
-
0-20 min: 40% to 60% Acetonitrile
-
20-25 min: 60% to 40% Acetonitrile
-
25-30 min: Hold at 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 20 µL.
Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Loading: Dissolve the neem extract in a non-polar solvent like hexane and load it onto a graphitized carbon black SPE cartridge.
-
Washing: Wash the cartridge with hexane to remove non-polar interferences.
-
Elution: Elute the limonoids, including this compound, with a more polar solvent such as acetonitrile.[1][2]
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
Signaling Pathway for Method Development Logic
The following diagram illustrates the decision-making process during HPLC method development to overcome co-elution.
Caption: Decision pathway for HPLC method development to resolve co-elution.
References
- 1. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Persistence of Deacetylsalannin in Field Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the field persistence of Deacetylsalannin.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from formulation development to analytical quantification.
Formulation Instability
Problem: The this compound formulation shows physical instability (e.g., phase separation, precipitation, aggregation) after preparation or during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate emulsification | 1. Increase the concentration of the emulsifier (e.g., Tween 80, Span 80). 2. Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant system. 3. Increase homogenization speed or time. | A stable, homogenous emulsion with no visible phase separation. |
| Solvent incompatibility | 1. Screen alternative, less polar solvents for dissolving this compound before emulsification. 2. Ensure all components are fully dissolved before mixing. | This compound remains in solution within the formulation. |
| Precipitation of this compound | 1. Increase the oil phase to better solubilize the lipophilic this compound. 2. Consider a co-solvent system in the oil phase. | The active ingredient remains dissolved in the formulation. |
| pH-induced degradation | 1. Measure the pH of the formulation. 2. Adjust the pH to a slightly acidic range (pH 4-6), as limonoids like Azadirachtin are most stable in this range.[1] 3. Use a suitable buffering agent. | Enhanced chemical stability of this compound in the formulation. |
Low Encapsulation Efficiency
Problem: The microencapsulation or nanoencapsulation process results in a low percentage of this compound being successfully encapsulated.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor core-wall interaction | 1. Modify the surface charge of the core or wall material to improve affinity. 2. Experiment with different polymer types for the wall material (e.g., chitosan, alginate, lignin). | Increased encapsulation efficiency. |
| Suboptimal process parameters | 1. For spray-drying: Adjust the inlet temperature, feed flow rate, and atomizer speed. 2. For coacervation: Optimize the pH, temperature, and stirring rate during the process. | Formation of well-defined microcapsules with higher payload. |
| Leakage of active ingredient | 1. Increase the concentration of the cross-linking agent (e.g., glutaraldehyde, calcium chloride). 2. Use a combination of wall materials to create a less porous shell. | Reduced leakage of this compound from the microcapsules. |
Rapid Degradation in Field Trials
Problem: this compound concentration in the formulation decreases rapidly after application in the field.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | 1. Incorporate a UV protectant into the formulation (e.g., lignin, soyscreen, benzophenone, cinnamic acid derivatives).[2][3] 2. Utilize encapsulation techniques (micro or nano) to shield the active ingredient from UV radiation. | Slower degradation of this compound upon exposure to sunlight. |
| Wash-off by rain or irrigation | 1. Add a sticker or adjuvant that improves adhesion to the plant surface (e.g., pine resins, latex-based products). | Improved rainfastness and longer retention of the formulation on the foliage. |
| High temperatures | 1. Select a formulation type with better thermal stability (e.g., solid lipid nanoparticles). 2. For Azadirachtin, a related limonoid, stability decreases with increasing temperature.[4] | Reduced degradation rate of this compound at elevated field temperatures. |
HPLC Analysis Issues
Problem: Inconsistent or unreliable results during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peak tailing | 1. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the column. 2. Check for column contamination and clean if necessary. 3. Reduce sample injection volume. | Symmetrical, well-defined chromatographic peaks. |
| Ghost peaks | 1. Ensure the mobile phase is properly degassed. 2. Clean the injector and sample loop. 3. Run a blank gradient to check for contaminants in the mobile phase or system. | A clean baseline with no extraneous peaks. |
| Retention time drift | 1. Check for leaks in the pump or fittings. 2. Ensure the mobile phase composition is consistent. 3. Use a column oven to maintain a stable temperature. | Consistent and reproducible retention times for this compound. |
| Low sensitivity | 1. Check the detector lamp's age and performance. 2. Ensure the mobile phase does not absorb at the detection wavelength. 3. Optimize the detection wavelength for this compound. | Increased signal-to-noise ratio and better detection of low concentrations. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in the field?
A1: The primary cause of degradation is photodegradation from sunlight. This compound, like other limonoids, is very sensitive to UV radiation and can have a half-life of only a few minutes when exposed to direct sunlight.[5]
Q2: What are the most promising formulation strategies to enhance the persistence of this compound?
A2: Microencapsulation and nanoemulsions are two of the most effective strategies. These techniques create a protective barrier around the this compound molecule, shielding it from UV radiation and other environmental factors. The use of UV-protective adjuvants is also a key strategy.
Q3: What are some effective and environmentally friendly UV protectants I can use in my formulations?
A3: Lignin, a natural polymer found in wood, and soyscreen, derived from soybean oil, are promising, biodegradable UV protectants.[2] They absorb UV radiation, thereby reducing the degradation of the active ingredient.
Q4: How can I improve the adhesion of my formulation to plant surfaces?
A4: Incorporating adjuvants known as "stickers" can significantly improve adhesion and rain-fastness. These are often based on materials like pine resins, latex, or other polymers that form a film on the leaf surface.
Q5: What analytical method is most suitable for quantifying this compound in my formulations and field samples?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound and other limonoids.[2][4] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[6]
Q6: At what pH is this compound most stable?
A6: While specific data for this compound is limited, related limonoids like Azadirachtin are most stable in a slightly acidic to neutral pH range (pH 4-7).[1] It is advisable to buffer your formulation within this range.
Section 3: Data Presentation
Table 1: Photodegradation Half-life of Limonoids Under Sunlight
| Compound | Half-life | Reference |
| This compound | A few minutes | [5] |
| Azadirachtin A | 11.3 hours | [5] |
| Azadirachtin B | 5.5 hours | [5] |
| Salannin | A few minutes | [5] |
| Nimbin | A few minutes | [5] |
Table 2: Stability of Azadirachtin A (a related limonoid) at Different pH and Temperatures
(Note: This data is for Azadirachtin A and should be used as an estimate for this compound in the absence of specific data.)
| pH | Temperature (°C) | Half-life | Reference |
| 4 | Room Temperature | 38.3 days (formulated) | [1] |
| 7 | Room Temperature | 30.5 days (formulated) | [1] |
| 10 | Room Temperature | ~2 hours | [1] |
| 6.7 | 50 | 14.9 hours | [1] |
| 7 | 50 | 9.9 hours | [1] |
| 6.7 | 90 | 18 minutes | [1] |
| 7 | 90 | 8.9 minutes | [1] |
Section 4: Experimental Protocols
Protocol for Quantification of this compound using HPLC
This protocol provides a general framework for the analysis of this compound in formulations. Optimization may be required for specific sample matrices.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and methanol.
-
This compound analytical standard.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a known volume of methanol.
-
Vortex and sonicate to ensure complete dissolution of this compound.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the calibration range.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol for Evaluating Field Persistence
This protocol outlines a general procedure for assessing the persistence of this compound formulations on plant foliage under field conditions.
1. Experimental Design:
-
Select a suitable test crop and a field site with uniform conditions.
-
Design a randomized complete block experiment with multiple replicates for each formulation to be tested, including a control (untreated) and a reference standard (e.g., a commercial neem-based insecticide).
-
Plot sizes should be sufficient to allow for multiple sampling time points without edge effects.
2. Formulation Application:
-
Apply the formulations to the plant foliage using a calibrated sprayer to ensure uniform coverage.
-
Record the application volume, concentration, and environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Sample Collection:
-
Collect leaf samples from each plot at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days after application).
-
At each time point, collect a representative sample of leaves from multiple plants within each plot.
-
Place the collected leaves in labeled bags and transport them to the laboratory in a cooler.
4. Sample Processing and Analysis:
-
Extract this compound from the leaf surfaces using a suitable solvent (e.g., methanol or a mixture of methanol and water). This can be done by washing the leaves in a known volume of solvent.
-
Analyze the concentration of this compound in the solvent extract using the validated HPLC method described in Protocol 4.1.
5. Data Analysis:
-
Calculate the amount of this compound remaining on the leaves at each time point.
-
Determine the degradation kinetics and half-life of this compound for each formulation.
-
Statistically compare the persistence of the different formulations.
Section 5: Visualizations
Caption: Experimental workflow for enhancing this compound persistence.
Caption: Major degradation pathways for this compound in field formulations.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microencapsulated Pesticides [solutionsstores.com]
- 4. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1110-56-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. shimadzu.com [shimadzu.com]
Validation & Comparative
Deacetylsalannin vs. Salannin: A Comparative Guide to Insecticidal Efficacy
For researchers and professionals in drug development and pest management, understanding the nuanced differences in the bioactivity of natural compounds is paramount. Among the vast arsenal of insecticidal compounds derived from the neem tree (Azadirachta indica), salannin and its derivative, deacetylsalannin (also known as salannol), have demonstrated significant insecticidal and antifeedant properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid in the selection and development of potent biopesticides.
Quantitative Efficacy Comparison
The insecticidal and antifeedant activities of this compound (salannol) and salannin have been evaluated against several key lepidopteran pests. The following tables summarize the effective concentration (EC₅₀) for growth inhibition and the feeding inhibition (FI₅₀) values, providing a clear comparison of their potency.
Table 1: Growth Inhibition (EC₅₀) of this compound and Salannin against Neonate Larvae
| Compound | Target Insect | EC₅₀ (ppm) | 95% Confidence Interval |
| This compound (Salannol) | Helicoverpa armigera | 77.4 | 63.8 - 93.9 |
| Salannin | Helicoverpa armigera | 87.7 | 78.1 - 98.4 |
| This compound (Salannol) | Spodoptera litura | 71.5 | 59.8 - 85.5 |
| Salannin | Spodoptera litura | 82.1 | 70.9 - 95.1 |
Data sourced from Koul et al., 2004.[1]
Table 2: Antifeedant Activity (FI₅₀) of this compound and Salannin against 4th Instar Spodoptera litura Larvae
| Compound | FI₅₀ (µg/cm²) | 95% Confidence Interval |
| This compound (Salannol) | 2.3 | 1.8 - 2.9 |
| Salannin | 2.8 | 2.3 - 3.4 |
Data sourced from Koul et al., 2004.[1]
Based on the presented data, this compound (salannol) consistently demonstrates a slightly higher insecticidal and antifeedant efficacy than salannin against the tested insect species, as indicated by the lower EC₅₀ and FI₅₀ values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Insect Rearing
Larvae of Helicoverpa armigera and Spodoptera litura are to be reared in a laboratory setting on an artificial diet. The rearing conditions should be maintained at a constant temperature of 27 ± 2°C, a relative humidity of 65 ± 5%, and a photoperiod of 16 hours of light followed by 8 hours of darkness.
Diet Incorporation Assay (for Growth Inhibition - EC₅₀)
This assay is designed to evaluate the chronic toxicity and growth-inhibiting effects of the compounds when ingested by the insects.
Leaf-Disc Choice Bioassay (for Antifeedant Activity - FI₅₀)
This bioassay assesses the antifeedant properties of the compounds by offering insects a choice between treated and untreated food sources.
Mode of Action and Signaling Pathways
Salannin and this compound, like other neem limonoids, exert their insecticidal effects through multiple mechanisms. A primary mode of action is the disruption of the insect endocrine system, particularly the molting process. These compounds are structurally similar to ecdysones, the insect molting hormones.
The binding of these limonoids to ecdysone receptors can interfere with the normal signaling cascade, leading to a failure in molting and subsequent death. Additionally, these compounds act as potent antifeedants, likely by interacting with chemoreceptors in the insect's mouthparts, leading to starvation.
Recent studies also suggest that neem limonoids can induce apoptosis (programmed cell death) in insect cells. This is thought to occur through the activation of caspase cascades, which are central to the apoptotic pathway.
References
Comparative Analysis of Deacetylsalannin and Azadirachtin Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two prominent neem limonoids: Deacetylsalannin and Azadirachtin. This analysis is supported by experimental data to inform research and development in pest management and drug discovery.
This compound and Azadirachtin are both complex tetranortriterpenoids derived from the neem tree (Azadirachta indica), a plant renowned for its potent insecticidal properties. While Azadirachtin is the most studied and commercially utilized of the neem limonoids, this compound, a closely related compound, also exhibits significant biological activity. This guide delves into a comparative analysis of their efficacy as antifeedants and insect growth regulators, providing available quantitative data, detailed experimental methodologies, and insights into their modes of action.
Comparative Biological Activity
Azadirachtin is consistently reported as the more potent of the two compounds in terms of its antifeedant and insect growth regulatory effects. However, this compound, and its parent compound Salannin, also demonstrate considerable activity against a range of insect pests.
Antifeedant Activity
Antifeedant assays measure the deterrence of a compound against insect feeding. The "no-choice" leaf disc bioassay is a common method where insects are presented with treated food source, and the amount of consumption is compared to a control group.
| Compound | Insect Species | Bioassay Type | Concentration | Antifeedant Activity (%) | Reference |
| Azadirachtin | Spodoptera frugiperda | Leaf Disc No-Choice | 1 mg/L | Significant avoidance and antifeeding | [1][2] |
| Salannin | Spodoptera litura | Leaf Disc Choice | 2.8 µg/cm² | 50% feeding inhibition (EC50) | [3] |
| 6-Deacetylnimbin* | Spodoptera litura | Not Specified | Not Specified | Half as active as Azadirachtin | [4] |
Insect Growth Regulatory Activity
Insect growth regulators (IGRs) interfere with the normal development and molting of insects. The effects can include larval mortality, pupal abnormalities, and reduced adult emergence.
| Compound | Insect Species | Effect | Observation | Reference |
| Azadirachtin | Spodoptera frugiperda | Growth Inhibition | 91% inhibition at 20 ppm in soil drench application | [5] |
| Azadirachtin | Aphis glycines | Increased Nymphal Mortality | 80% mortality with direct spray | [6] |
| Salannin | Spodoptera litura | Delayed Molt, Larval & Pupal Mortality | Increased larval duration and decreased pupal weights | [7] |
| Salannin | Oxya fuscovittata | Molt Delays, Nymphal Mortality | Significant developmental disruption | [7] |
Mode of Action: Interference with Insect Endocrine System
The primary mode of action for both Azadirachtin and other neem limonoids like Salannin involves the disruption of the insect's endocrine system, specifically targeting the signaling pathways of two crucial developmental hormones: ecdysone and juvenile hormone.
Ecdysone , a steroid hormone, is essential for initiating the molting process. Azadirachtin has been shown to block the release of prothoracicotropic hormone (PTTH), which in turn prevents the synthesis and release of ecdysone. This leads to a failure in molting, ultimately causing larval death.
Juvenile hormone (JH) regulates metamorphosis. In the presence of JH, a larva will molt into another larval instar. In its absence, the larva will molt into a pupa and then an adult. Azadirachtin and related compounds can interfere with JH titers, leading to premature or incomplete metamorphosis.
While the specific effects of this compound on these hormonal pathways are not as extensively studied as those of Azadirachtin, its structural similarity to Salannin suggests a comparable mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Azadirachtin.
No-Choice Leaf Disc Antifeedant Bioassay
This method is used to determine the feeding deterrence of a compound when the insect has no alternative food source.
Objective: To quantify the reduction in food consumption by an insect due to the presence of a test compound.
Materials:
-
Test insects (e.g., 3rd instar larvae of Spodoptera litura)
-
Fresh host plant leaves (e.g., castor bean)
-
Test compounds (this compound, Azadirachtin) dissolved in a suitable solvent (e.g., acetone)
-
Control solvent
-
Petri dishes with moistened filter paper
-
Leaf punch or cork borer
-
Forceps
-
Analytical balance
-
Image analysis software (optional)
Procedure:
-
Prepare serial dilutions of the test compounds in the chosen solvent.
-
Cut leaf discs of a uniform size from fresh host plant leaves.
-
Dip the leaf discs in the respective test solutions or the control solvent for a set duration (e.g., 10 seconds).
-
Allow the solvent to evaporate completely from the leaf discs.
-
Place one treated leaf disc in each Petri dish containing a moistened filter paper to maintain humidity.
-
Introduce one pre-weighed, starved larva into each Petri dish.
-
Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod).
-
After a specific period (e.g., 24, 48, or 72 hours), remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed. This can be done by weighing the remaining leaf disc and comparing it to the initial weight of a set of control discs, or by using image analysis software to calculate the consumed area.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the consumption in the control group and T is the consumption in the treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrti.org [ijrti.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Control efficacy of azadirachtin on the fall armyworm, Spodoptera frugiperda (J. E. Smith) by soil drenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgprints.org [orgprints.org]
- 7. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylsalannin as an Antifeedant Against Spodoptera litura: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless search for potent, naturally derived insecticides has spotlighted numerous plant secondary metabolites for their pest-controlling properties. Among these, limonoids, a class of tetranortriterpenoids found in plants of the Meliaceae and Rutaceae families, have shown significant promise. This guide provides a comparative analysis of the antifeedant effects of deacetylsalannin on the polyphagous pest, Spodoptera litura, a major threat to various crops worldwide. Due to a lack of specific quantitative data on this compound, this guide utilizes data for the closely related compound, salannin, as a proxy to evaluate its potential efficacy against other natural antifeedants.
Comparative Antifeedant Efficacy
The following table summarizes the antifeedant activity of salannin and other natural compounds against Spodoptera litura. The data is primarily derived from laboratory-based bioassays.
| Compound/Extract | Plant Source | Test Concentration | Antifeedant Activity (%) | Larval Mortality (%) | Reference |
| Salannin | Azadirachta indica (Neem) | 10 ppm | Significant feeding deterrence | - | [1] |
| Vernonia cinerea (Hexane extract) | Vernonia cinerea | 1% | 73.44 (after 24h) | - | [2] |
| Cassia fistula (Hexane extract) | Cassia fistula | 1% | 76.48 (after 48h) | - | [2] |
| Strychnos nuxvomica (Ethyl acetate extract) | Strychnos nuxvomica | 1% | 88.98 | - | [3] |
| Rhein | Cassia fistula | 1000 ppm | 56.79 | 36.25 | [4] |
Note: Direct comparative studies between this compound and the alternatives listed are limited. The efficacy of plant extracts can vary based on the solvent used and the concentration of active compounds.
Experimental Protocols
The evaluation of antifeedant activity is crucial for identifying potential botanical insecticides. A widely accepted method is the leaf disc no-choice bioassay.
Leaf Disc No-Choice Bioassay Protocol
This method assesses the feeding deterrence of a compound by presenting treated leaf discs to the insect larvae.
1. Insect Rearing:
-
Spodoptera litura larvae are reared on a suitable artificial diet or host plant leaves (e.g., castor bean, Ricinus communis) under controlled laboratory conditions (typically 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod). Third-instar larvae are generally used for the bioassay.
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound) is dissolved in an appropriate solvent (commonly acetone or ethanol) to prepare a stock solution.
-
A series of dilutions are made from the stock solution to obtain the desired test concentrations.
-
A control solution is prepared using the solvent only.
3. Leaf Disc Preparation and Treatment:
-
Fresh, tender leaves from a suitable host plant are collected and washed.
-
Leaf discs of a uniform size (e.g., 5 cm diameter) are punched out using a cork borer.
-
The leaf discs are dipped into the respective test solutions for a standardized duration (e.g., 30 seconds) and then air-dried to allow for solvent evaporation. Control discs are treated with the solvent alone.
4. Bioassay Setup:
-
A single treated leaf disc is placed in a petri dish lined with moist filter paper to prevent desiccation.
-
One pre-starved (for 2-4 hours) third-instar larva of S. litura is introduced into each petri dish.
-
The petri dishes are maintained under the same controlled conditions as insect rearing.
5. Data Collection and Analysis:
-
After a specific period (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software.
-
The antifeedant activity is calculated using the following formula:
-
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treatment group.
-
-
Larval mortality and any morphological abnormalities are also recorded.
Visualizing the Process and Proposed Mechanism
To better understand the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the leaf disc no-choice antifeedant bioassay.
References
- 1. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalspress.com [journalspress.com]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Antifeedant and larvicidal activities of Rhein isolated from the flowers of Cassia fistula L - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylsalannin vs. Synthetic Insecticides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of deacetylsalannin, a naturally occurring limonoid from the neem tree (Azadirachta indica), with three widely used synthetic insecticides: cypermethrin, chlorpyrifos, and imidacloprid. The information presented is intended to support researchers in evaluating the potential of this compound as a viable alternative or supplement to synthetic pest control agents.
Executive Summary
This compound, and its close analogue salannin, demonstrate significant insect antifeedant and growth-regulating properties. While direct lethal concentration data (LC50/LD50) for this compound against many pests remains limited in publicly available research, studies on salannin reveal potent inhibitory effects on key lepidopteran pests such as Spodoptera litura and Helicoverpa armigera. In contrast, synthetic insecticides like cypermethrin, chlorpyrifos, and imidacloprid generally exhibit higher acute toxicity, with lower LC50 and LD50 values, indicating a smaller dose is required to cause mortality. However, the distinct modes of action of these compounds—neurotoxicity for the synthetics versus behavioral and developmental disruption for this compound—suggest different strategic applications in pest management. This guide presents available quantitative data, detailed experimental protocols for efficacy testing, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound (represented by its close analogue, salannin) and the selected synthetic insecticides against three major agricultural pests: the Diamondback Moth (Plutella xylostella), the Tobacco Cutworm (Spodoptera litura), and the Cotton Bollworm (Helicoverpa armigera). It is important to note that the efficacy metrics for salannin are presented as Effective Concentration (EC50) for growth inhibition and Feeding Inhibition (FI50), which are not direct measures of lethality but are critical indicators of its pest control potential.
Table 1: Efficacy Against Plutella xylostella
| Insecticide | Efficacy Metric | Value | Citation |
| Salannin/Deacetylsalannin | - | Data not available | - |
| Cypermethrin | LD50 (µ g/larva ) | 0.0046 | [1] |
| Chlorpyrifos | LC50 (ppm) | Data not available | - |
| Imidacloprid | LC50 (mg/L) | Data not available | - |
Table 2: Efficacy Against Spodoptera litura
| Insecticide | Efficacy Metric | Value | Citation |
| Salannin | EC50 (mg/kg) | 70.2 | |
| Salannin | FI50 (µg/cm²) | 2.8 | [2] |
| Cypermethrin | LC50 (ppm) | 3.047 | [3] |
| Chlorpyrifos | LC50 (ppm) | 0.64 | |
| Imidacloprid | - | Data not available | - |
Table 3: Efficacy Against Helicoverpa armigera
| Insecticide | Efficacy Metric | Value | Citation |
| Salannin | EC50 (mg/kg) | 72.2 | [4] |
| Cypermethrin | - | Data not available | - |
| Chlorpyrifos | - | Data not available | - |
| Imidacloprid | LD50 (µM) | 531.24 | [5] |
| Imidacloprid | LC50 (mg/L) | 88.60 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for the key bioassays used to generate the data presented above.
Leaf Dip Bioassay for LC50 Determination
This method is commonly used to assess the toxicity of insecticides against foliage-feeding insects.
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).
Materials:
-
Test insecticide and appropriate solvent
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Test insects (e.g., 3rd instar larvae)
-
Petri dishes or ventilated containers
-
Filter paper
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100)
-
Beakers and forceps
Procedure:
-
Preparation of Insecticide Solutions: Prepare a series of at least five serial dilutions of the test insecticide in distilled water containing a surfactant. A control solution (surfactant and water only) must also be prepared.
-
Leaf Treatment: Dip host plant leaves into each insecticide dilution for a uniform period (e.g., 10-30 seconds). The control leaves are dipped in the control solution.
-
Drying: Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
-
Exposure: Place one treated leaf into each petri dish lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 larvae) into each dish.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. The LC50 value and its 95% confidence limits are calculated using probit analysis.[7]
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) when applied directly to the insect's body.
Objective: To determine the precise dose of an insecticide required to cause 50% mortality.
Materials:
-
Test insecticide and a volatile solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Test insects (e.g., 3rd or 4th instar larvae)
-
CO2 for anesthetizing insects
-
Petri dishes or holding vials with an artificial diet
-
Dissecting microscope
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of insecticide concentrations in a volatile solvent.
-
Insect Preparation: Anesthetize the test insects using a brief exposure to CO2.
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.5-1 µL) of the insecticide solution to a specific location on each insect, typically the dorsal thorax.[8] Control insects are treated with the solvent only.
-
Holding: Place the treated insects individually or in small groups into containers with a food source.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the LD50 value and its confidence limits using probit analysis, often expressed as µg of insecticide per gram of insect body weight.[9][10]
Insect Growth Regulation (IGR) Bioassay
This bioassay assesses the ability of a compound to disrupt the normal growth and development of insects.
Objective: To evaluate the impact of a compound on insect molting, pupation, and adult emergence.
Materials:
-
Test compound (e.g., this compound)
-
Artificial diet for the test insect
-
Test insects (e.g., neonate or early instar larvae)
-
Multi-well plates or small rearing containers
-
Growth chamber with controlled environment
Procedure:
-
Diet Preparation: Prepare the artificial diet and incorporate the test compound at various concentrations while the diet is still liquid and warm. A control diet without the test compound is also prepared.
-
Exposure: Dispense the treated and control diets into the rearing containers. Introduce one larva into each container.
-
Incubation: Maintain the containers in a growth chamber under controlled conditions.
-
Data Collection: Monitor the larvae daily and record the following parameters:
-
Larval mortality at each instar
-
Duration of each larval instar
-
Pupal mortality
-
Percentage of successful adult emergence
-
Any morphological abnormalities in larvae, pupae, or adults.
-
-
Data Analysis: Calculate the effective concentration required to inhibit growth by 50% (EC50) or the concentration that inhibits 50% of the population from reaching a specific developmental stage (e.g., IC50 for adult emergence).[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the modes of action of the compared insecticides and a typical experimental workflow for efficacy assessment.
Discussion
The data and modes of action presented highlight the fundamental differences between this compound and the selected synthetic insecticides.
-
Synthetic Insecticides (Cypermethrin, Chlorpyrifos, Imidacloprid): These compounds are primarily neurotoxins, acting on different targets within the insect's nervous system to cause rapid paralysis and death.[12][13][14][15][16][17][18] Cypermethrin, a pyrethroid, targets voltage-gated sodium channels, leading to repetitive nerve firing.[13][14][16][19][20] Chlorpyrifos, an organophosphate, inhibits the enzyme acetylcholinesterase, causing an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of nerves.[12][17][18][21][22] Imidacloprid, a neonicotinoid, binds to nicotinic acetylcholine receptors, also leading to nerve overstimulation and paralysis.[4][2][15][23][24] Their high acute toxicity, reflected in low LC50/LD50 values, makes them effective for rapid knockdown of pest populations.
-
This compound: As a neem limonoid, this compound's primary modes of action are as an antifeedant and an insect growth regulator. It acts on the gustatory chemoreceptors of insects, deterring them from feeding. Additionally, it interferes with the hormonal regulation of molting and development, leading to growth inhibition, developmental abnormalities, and ultimately, a failure to reach the reproductive adult stage. While it may not cause the immediate mortality seen with synthetic neurotoxins, its impact on feeding and development can provide effective long-term pest population control.
Conclusion
This compound presents a compelling case as a biopesticide with a multi-faceted mode of action that differs significantly from conventional synthetic insecticides. While synthetic options like cypermethrin, chlorpyrifos, and imidacloprid offer potent and rapid lethal effects, this compound provides a more subtle yet effective means of pest management through feeding deterrence and disruption of insect development. The choice between these alternatives will depend on the specific pest management strategy, with this compound being particularly well-suited for integrated pest management (IPM) programs where a reduction in the reliance on broad-spectrum neurotoxins is desired. Further research to establish precise LC50 and LD50 values for purified this compound against a wider range of insect pests is warranted to fully elucidate its comparative efficacy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 11. New Insights into the Plutella xylostella Detoxifying Enzymes: Sequence Evolution, Structural Similarity, Functional Diversity, and Application Prospects of Glucosinolate Sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Antifeedant and Insecticidal Activity of Quassinoids against Diamondback Moth (Plutella xylostella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 24. scispace.com [scispace.com]
Dose-Response Validation of Deacetylsalannin in Pest Larvae: A Comparative Guide
A comprehensive analysis of Deacetylsalannin's efficacy in pest larvae remains an area of active research, with limited direct dose-response validation studies currently available in peer-reviewed literature. However, by examining the activity of structurally similar neem limonoids, particularly salannin, we can infer its potential and compare it with other established bioinsecticides.
This compound is a naturally occurring tetranortriterpenoid found in the seeds of the neem tree, Azadirachta indica.[1] It belongs to the family of limonoids, which are known for their potent insecticidal and antifeedant properties.[2] While azadirachtin is the most studied and commercially significant neem limonoid, other compounds like this compound contribute to the overall efficacy of neem-based pesticides.[2] This guide provides a comparative analysis of the dose-response relationship of this compound's close analogue, salannin, in pest larvae, alongside other alternatives, supported by experimental data and detailed protocols.
Comparison with Alternative Insecticides
The insecticidal activity of neem limonoids is often compared to other bioinsecticides and conventional synthetic insecticides. The following table summarizes the available dose-response data for salannin and other insecticidal compounds against various lepidopteran pest larvae. It is important to note that the efficacy of these compounds can vary significantly depending on the insect species, larval stage, and experimental conditions.
| Compound | Pest Species | Larval Instar | LC50 / EC50 | Reference |
| Salannin | Spodoptera litura | 4th | FI50 = 2.8 µg/cm² | [3] |
| Salannin | Helicoverpa armigera | Neonate | EC50 = 29.5 ppm | [3] |
| 3-O-acetyl salannol | Spodoptera litura | 4th | FI50 = 2.0 µg/cm² | [3] |
| Azadirachtin | Plutella xylostella | 3rd | LC50 = 0.37 µg/ml (72h) | Not found in search results |
| Azadirachtin | Spodoptera frugiperda | 3rd | LC50 = 20 mg/L (72h) | Not found in search results |
| Spinosad | Plutella xylostella | 2nd | LC50 = 0.23 mg/L | Not found in search results |
| Chlorantraniliprole | Plutella xylostella | 2nd | LC50 = 0.012 mg/L | Not found in search results |
FI50: Feeding Inhibition of 50%; EC50: Effective Concentration for 50% response; LC50: Lethal Concentration for 50% of the population.
Studies have shown that salannin exhibits significant antifeedant and insect growth-regulating activities against lepidopteran pests like Spodoptera litura and Pericallia ricini.[4] It can deter feeding, prolong larval duration, cause mortality at larval and pupal stages, and reduce pupal weight.[4] The mode of action for salannin and other neem limonoids is believed to involve the inhibition of ecdysone 20-monooxygenase, an enzyme crucial for the synthesis of the molting hormone 20-hydroxyecdysone.[5]
Experimental Protocols
A standardized dose-response bioassay is crucial for validating the efficacy of any insecticidal compound. The following is a detailed methodology for a typical larval bioassay.
Larval Rearing
-
Insect Colony: Maintain a healthy and synchronous colony of the target pest larvae (e.g., Spodoptera frugiperda) under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).
-
Diet: Rear larvae on a standardized artificial diet to ensure uniform nutritional status.
Dose-Response Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions:
-
Dissolve this compound (or other test compounds) in an appropriate solvent (e.g., acetone or ethanol) to prepare a stock solution.
-
Prepare a series of at least five serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves (e.g., maize or cotton) into uniform discs.
-
Individually dip each leaf disc into a test solution for a standardized period (e.g., 10-20 seconds).
-
Allow the treated leaf discs to air-dry completely under a fume hood.
-
-
Experimental Setup:
-
Place one treated leaf disc in a Petri dish lined with moistened filter paper.
-
Introduce a single, pre-weighed larva of a specific instar (e.g., 3rd instar) into each Petri dish.
-
Prepare at least three to five replicates for each concentration and the control.
-
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
After the final mortality reading, measure the area of the leaf disc consumed to assess antifeedant effects.
-
-
Statistical Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 (Lethal Concentration for 50% mortality) and LC90 values, along with their 95% confidence limits.
-
Analyze the feeding inhibition using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway
Caption: Putative mode of action of this compound in insect larvae.
Experimental Workflow
Caption: Workflow for dose-response validation of this compound.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Investigation on the insecticidal limonoid content of commercial biopesticides and neem extract using solid phase extraction [scirp.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Deacetylsalannin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interactions between bioactive compounds is paramount. This guide provides a comparative analysis of the synergistic potential of deacetylsalannin with other prominent neem limonoids. While the concept of synergy within neem's complex chemistry is often suggested, experimental evidence for specific limonoid combinations, particularly involving this compound, remains limited.
This document synthesizes available data on the individual bioactivities of key neem limonoids and presents the established methodologies for evaluating synergistic interactions. A notable study on salannin-type limonoids, which are structurally similar to this compound, found no synergistic enhancement when combined, challenging the broad assumption of synergy among all neem compounds.
Comparative Bioactivity of Individual Neem Limonoids
While direct synergistic data for this compound is scarce, a comparison of the individual potencies of major neem limonoids provides a baseline for understanding their potential contributions to a combined effect. The following table summarizes reported biological activities.
| Limonoid | Primary Bioactivity | Target Organisms/Models | Reported Efficacy (Example) |
| This compound | Anti-inflammatory, Plant metabolite | Isolated from Azadirachta indica and Melia azedarach | Data on specific IC50 values are limited in the reviewed literature.[1] |
| Salannin | Antifeedant, Insect Growth Regulator | Spodoptera litura, Pericallia ricini, Oxya fuscovittata | Deterred feeding and delayed molting in lepidopterans.[2][3] |
| Azadirachtin | Antifeedant, Insect Growth Regulator, Apoptosis Inducer in Cancer Cells | Wide range of insects, Human cancer cell lines (e.g., HeLa) | The most potent neem limonoid; induces cell cycle arrest and apoptosis.[4][5] |
| Nimbin | Antifeedant, Insect Growth Regulator | Spodoptera litura, Pericallia ricini | Exhibits insecticidal and growth-regulating properties.[2][6] |
Investigating Synergy: Experimental Evidence and Contradictions
A critical study investigating the combined effects of salannin, 3-O-acetyl salannol, and salannol against lepidopteran larvae found that their co-administration resulted in no enhancement of bioactivity. The research concluded that non-azadirachtin limonoids with similar structures and modes of action, such as feeding deterrence, do not appear to have a potentiating effect on each other.[7] This finding underscores the importance of empirical testing rather than assuming synergy.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic, additive, or antagonistic effects of this compound with other compounds, standardized methodologies are essential. The following are detailed protocols for two widely accepted methods.
Isobologram Analysis
This graphical method is used to assess the nature of interactions between two drugs or compounds.
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for each individual limonoid (e.g., this compound and Azadirachtin) to establish their respective IC50 values (the concentration that produces a 50% inhibitory effect).
-
Combination Studies: Prepare mixtures of the two limonoids at various fixed ratios (e.g., 1:1, 1:3, 3:1 based on their IC50 values).
-
Determine Combination IC50: For each fixed-ratio mixture, perform dose-response experiments to determine the IC50 of the combination.
-
Construct the Isobologram: Plot the IC50 values of the individual compounds on the x and y axes. The line connecting these two points is the "line of additivity."
-
Plot Combination Data: On the same graph, plot the concentrations of the two compounds that result in a 50% effect when used in combination.
-
Interpretation:
Combination Index (CI) Method (Chou-Talalay Method)
The Combination Index (CI) method provides a quantitative measure of the interaction between two or more drugs.[11][12][13]
Methodology:
-
Dose-Effect Data: Obtain dose-effect data for each individual limonoid and for their combinations at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves and determine parameters such as the IC50 (Dm) and the slope (m), which reflects the sigmoidicity of the curve.
-
Calculate Combination Index (CI): The CI is calculated using the following formula for a two-drug combination: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (x).
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect (x).
-
-
Interpretation of CI Values:
Potential Signaling Pathways for Synergistic Action
While the precise mechanisms of action for many neem limonoids are still under investigation, studies on their effects, particularly in cancer cell lines, have identified several targeted signaling pathways. A hypothetical synergistic interaction between this compound and another limonoid, such as azadirachtin or nimbolide, could involve the simultaneous modulation of multiple pathways leading to enhanced apoptosis or cell cycle arrest.
Neem limonoids have been shown to induce apoptosis through the mitochondrial pathway.[4] This can involve the upregulation of pro-apoptotic proteins (like Bax and Bak) and the downregulation of anti-apoptotic proteins (like Bcl-2).[16][17] Furthermore, some limonoids can inhibit the activation of NF-κB, a transcription factor that promotes cell survival and proliferation.[18] A synergistic combination could potentially inhibit these survival pathways more effectively than a single agent.
References
- 1. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neem limonoids azadirachtin and nimbolide induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. punnettsquare.org [punnettsquare.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neem oil limonoids induces p53-independent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Deacetylsalannin Quantification
For Researchers, Scientists, and Drug Development Professionals
Deacetylsalannin, a prominent limonoid found in neem (Azadirachta indica), has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This guide provides an objective comparison of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). The information presented is based on published experimental data for this compound and its closely related analogue, Salannin.
At a Glance: Method Comparison
| Feature | HPLC-PDA | UHPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate | High to Very High |
| Sensitivity | Good | Excellent |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Expertise | Intermediate | Advanced |
Quantitative Data Summary
The following table summarizes the key validation parameters for the quantification of this compound and its analogue Salannin using HPLC-PDA and UHPLC-MS/MS. It is important to note that direct comparative studies for this compound are limited; therefore, data for the structurally similar compound Salannin is included for the UHPLC-MS/MS method to provide a comprehensive overview.
| Parameter | HPLC-PDA for this compound[1] | UHPLC-MS/MS for Salannin (Analogue)[2] |
| Linearity Range | Not explicitly stated for this compound. Typical ranges for similar compounds are 1-100 µg/mL. | Not explicitly stated. A typical range for this method is in the ng/mL to low µg/mL level. |
| Correlation Coefficient (r²) | > 0.99 (Typical) | > 0.993 |
| Limit of Detection (LOD) | Not explicitly stated. Typically in the range of 0.1-1 µg/mL for similar compounds. | Not explicitly stated. Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 0.028 - 0.356 mg/L (28 - 356 ng/mL)[1] | 62.5 pg on column |
| Accuracy (% Recovery) | 80.5% - 105% (for a mixture of four limonoids including this compound)[1] | 99% - 111% |
| Precision (%RSD) | Not explicitly stated. Generally <5% for intra- and inter-day precision. | Low coefficients of variation (CVs) reported[2] |
Experimental Protocols
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is a robust and widely accessible technique for the quantification of phytochemicals.
Sample Preparation (General Protocol for Neem Limonoids):
-
Extraction: Extract a known quantity of the sample (e.g., neem oil or powdered leaves) with a suitable organic solvent such as methanol or a mixture of methanol and water. Sonication can be used to enhance extraction efficiency.
-
Cleanup: For complex matrices like neem oil, a solid-phase extraction (SPE) step is often necessary to remove interfering substances. A C18 or other suitable SPE cartridge can be used.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Photodiode array detector set at a wavelength where this compound shows maximum absorbance (e.g., around 210-220 nm).
-
Quantification: Based on a calibration curve generated from authentic standards of this compound.
Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices. The following protocol is based on a validated method for the analogue Salannin[2].
Sample Preparation:
-
Extraction: Similar to the HPLC-PDA method, extract the sample with an appropriate solvent.
-
Dilution: Dilute the extract to a concentration suitable for UHPLC-MS/MS analysis.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column suitable for UHPLC.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Optimized for the UHPLC column, typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS Detection: Tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Quantification: Based on a calibration curve generated from authentic standards, often with the use of an internal standard for improved accuracy.
Workflow and Process Diagrams
Caption: General workflow for the quantification of this compound.
Conclusion
The choice between HPLC-PDA and UHPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-PDA is a cost-effective and reliable method suitable for routine quality control of raw materials and formulations where the concentration of this compound is relatively high and the matrix is not overly complex.
-
UHPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as in bioanalytical studies (pharmacokinetics), trace-level detection in complex matrices, and for confirmatory analysis.
For researchers and drug development professionals, the development and validation of a robust analytical method are paramount. While this guide provides a comparative overview, it is essential to perform a full method validation according to ICH guidelines for the specific matrix and intended use.
References
- 1. Investigation on the insecticidal limonoid content of commercial biopesticides and neem extract using solid phase extraction [file.scirp.org]
- 2. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Deacetylsalannin in a Laboratory Setting
Understanding Deacetylsalannin: A Profile
A clear understanding of a compound's properties is the first step toward safe disposal. Key data for this compound is summarized below.
| Property | Value | Source |
| Chemical Formula | C32H42O8 | [1][2][3] |
| Molecular Weight | 554.67 g/mol | [3] |
| Appearance | White Solid/Powder | [3][4] |
| Odor | Odorless | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Procedural Guidance for this compound Disposal
Given the absence of specific regulatory disposal protocols for this compound, a risk-based approach grounded in established laboratory safety principles is essential. The following step-by-step procedure is a recommended guideline for its proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The nature of the solvent is a critical factor in determining the disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is particularly important to segregate halogenated and non-halogenated organic solvent waste.[5]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents. The original container is often a suitable choice for unused product.[6] Containers must be in good condition, free from leaks, cracks, or rust.[7]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Environmental Hazard").[7] While the specific hazards of this compound are not detailed in the provided information, it is prudent to handle it with care.
Step 3: Storage of Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure waste containers are kept tightly sealed when not in use.[7]
Step 4: Disposal
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance.[6][8]
-
Do Not Dispose Down the Drain: As a general rule, organic compounds and their solutions should not be disposed of down the sanitary sewer.[7]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Environmental Considerations and Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, research on related limonoids from neem indicates that they are sensitive to sunlight and can degrade in the environment.[4] However, this natural degradation should not be considered a substitute for proper disposal procedures for concentrated laboratory waste. One safety data sheet for a different chemical noted that it is "Very toxic to aquatic life with long lasting effects," highlighting the importance of preventing the release of laboratory chemicals into the environment.
In the absence of a specific, validated detoxification protocol for this compound, the most responsible course of action is to manage it as a hazardous waste and entrust its final disposal to professionals. This approach minimizes risk to personnel and the environment, aligning with the principles of responsible chemical management and laboratory safety.
References
- 1. This compound | C32H42O8 | CID 14458886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound, 3-(P) | LGC Standards [lgcstandards.com]
- 4. This compound | CAS:1110-56-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. louisville.edu [louisville.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety & Logistical Information for Handling Deacetylsalannin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Deacetylsalannin, a naturally occurring triterpenoid. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is essential.[1]
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid or powder form, appropriate personal protective equipment must be worn to minimize exposure.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles or Safety Glasses with side shields | ANSI Z87.1 certified | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | N95 or higher | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: this compound is not classified as a hazardous substance for transport.[1] However, due to the limited toxicological data, it should be handled as a chemical of unknown toxicity.
Disposal Procedure:
-
Contact a licensed professional waste disposal service to arrange for the disposal of the material.[1]
-
For bulk quantities: It is recommended to dissolve or mix the material with a combustible solvent.[1]
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber.[1]
-
Observe all regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[1]
First Aid Measures
In the event of exposure, follow these first-aid measures:
-
If swallowed: Wash out the mouth with water, provided the person is conscious.[1]
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
Always consult a physician after any exposure. A copy of the Safety Data Sheet (SDS) should be available for medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
